2-Chloro-3-methyl-6-nitropyridine
Description
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Properties
Molecular Formula |
C6H5ClN2O2 |
|---|---|
Molecular Weight |
172.57 g/mol |
IUPAC Name |
2-chloro-3-methyl-6-nitropyridine |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-2-3-5(9(10)11)8-6(4)7/h2-3H,1H3 |
InChI Key |
UBLCZAOENDAFCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Foundational & Exploratory
2-Chloro-3-methyl-6-nitropyridine chemical structure and molecular weight
The following technical guide details the chemical identity, structural properties, and synthesis considerations for 2-Chloro-3-methyl-6-nitropyridine .
Chemical Identity, Structural Analysis, and Applications in Drug Discovery
Executive Summary
This compound (CAS: 1804890-20-7) is a highly specialized heterocyclic building block used primarily in medicinal chemistry.[1] As a trisubstituted pyridine derivative, it features three distinct functional handles—a chlorine atom, a methyl group, and a nitro group—positioned to enable precise regioselective transformations. Its structural geometry makes it a critical scaffold for the synthesis of kinase inhibitors, agrochemicals, and complex fused heterocycles via Nucleophilic Aromatic Substitution (SNAr) and reduction-cyclization protocols.
CRITICAL ISOMER WARNING: Researchers must distinguish this compound from its more common isomer, 2-Chloro-6-methyl-3-nitropyridine (CAS: 56057-19-3). The position of the nitro and methyl groups drastically alters the electronic environment and reactivity profile. Ensure you are working with the 3-methyl-6-nitro variant as detailed in this guide.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]
Core Data Table
| Property | Value |
| Chemical Name | This compound |
| CAS Registry Number | 1804890-20-7 |
| Molecular Formula | C₆H₅ClN₂O₂ |
| Molecular Weight | 172.57 g/mol |
| Exact Mass | 172.0040 |
| Appearance | Pale yellow to yellow solid (typically) |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| LogP (Predicted) | ~1.8 – 2.1 |
Structural Representation
The molecule consists of a pyridine ring substituted at the 2, 3, and 6 positions.[2]
-
Position 2 (Cl): Activated leaving group for SNAr.
-
Position 3 (CH₃): Steric handle; provides lipophilicity and blocks the 3-position from metabolic attack.
-
Position 6 (NO₂): Strong electron-withdrawing group (EWG) that activates the ring and serves as a masked amine precursor.
Synthesis & Manufacturing Logic
The synthesis of This compound is non-trivial due to the directing effects of the pyridine nitrogen. Standard nitration of 2-amino-3-methylpyridine typically yields the 5-nitro isomer. Therefore, alternative routes are often employed to achieve the 6-nitro substitution pattern.
Likely Synthetic Pathway (Retrosynthetic Analysis)
A common industrial approach for accessing 6-nitro-2-chloropyridines involves the oxidation of the pyridine precursor to an N-oxide, which alters the regioselectivity of subsequent nitration.
-
Precursor: 2-Chloro-3-methylpyridine.
-
Oxidation: Reaction with m-CPBA or H₂O₂ to form 2-Chloro-3-methylpyridine N-oxide .
-
Nitration: Electrophilic nitration of the N-oxide. The N-oxide moiety activates the 4- and 6-positions. Conditions are tuned to favor the 6-position.
-
Deoxygenation: Removal of the N-oxide oxygen (e.g., using PCl₃ or Fe/acetic acid) to yield the final product.
Note: Another potential route is the chlorination (POCl₃) of 2-hydroxy-3-methyl-6-nitropyridine , if the hydroxy precursor is accessible via cyclization strategies.
Reactivity & Applications in Drug Discovery[2]
This compound is a "privileged scaffold" because it enables the rapid construction of fused bicyclic systems common in kinase inhibitors (e.g., pyrido[2,3-d]pyrimidines).
Nucleophilic Aromatic Substitution (SNAr)
The chlorine at C2 is highly activated by two factors:
-
The adjacent Pyridine Nitrogen (inductive effect).
-
The 6-Nitro group (strong electron withdrawal via resonance).
This makes the C2-Cl bond extremely susceptible to displacement by nucleophiles (amines, thiols, alkoxides) under mild conditions.
Reduction & Cyclization
Following SNAr, the 6-Nitro group can be reduced to an amine (-NH₂). This newly formed amine can then react with electrophiles (aldehydes, isocyanates) to close a second ring, creating fused systems.
Example Workflow:
-
SNAr: React this compound with an amine (R-NH₂).
-
Reduction: Reduce -NO₂ to -NH₂ using Fe/NH₄Cl or H₂/Pd-C.
-
Cyclization: React the resulting diamine with a carbonyl source to form a bicyclic core.
Handling & Safety (MSDS Summary)
As a nitro-chloropyridine, this compound poses specific hazards. It should be handled only by trained personnel in a fume hood.
-
Hazard Class: Irritant / Acute Toxicity (Oral/Dermal).
-
GHS Signal Word: WARNING .
-
Hazard Statements:
-
Storage: Store at 2–8°C (Refrigerated) under inert gas (Argon/Nitrogen) to prevent oxidation or hydrolysis over long periods.
References
-
PubChem Compound Summary. 2-Chloro-6-methyl-3-nitropyridine (Isomer Comparison). National Center for Biotechnology Information. Link (Note: Used for structural comparison of isomers).
-
BLD Pharm Product Data. this compound (CAS 1804890-20-7).[1] Accessed 2026.[4][5] Link
-
ChemSrc Chemical Database. CAS 1804890-20-7 Entry. Accessed 2026.[4][5] Link
- Joule, J. A., & Mills, K.Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell, 2010.
Sources
Navigating the Chemistry of 2-Chloro-6-methyl-3-nitropyridine: A Technical Guide to Safety and Handling
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound and its Nomenclature
2-Chloro-6-methyl-3-nitropyridine is a highly functionalized heterocyclic compound that serves as a valuable intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical sectors.[1] Its pyridine core, substituted with a reactive chloro group, an electron-withdrawing nitro group, and a methyl group, provides a unique electronic and steric profile for building sophisticated molecular architectures.[1]
It is critical for researchers to note a common point of confusion regarding its nomenclature. The compound requested, 2-Chloro-3-methyl-6-nitropyridine, is an isomer of the more commonly referenced and commercially available 2-Chloro-6-methyl-3-nitropyridine , which is registered under CAS Number 56057-19-3 .[2] Synonyms for this compound include 6-Chloro-5-nitro-2-picoline.[2][3] This guide will focus exclusively on the safety and handling of the latter (CAS 56057-19-3), as it is the substance for which safety data is available. All subsequent information pertains to this specific isomer.
Section 1: Hazard Identification and GHS Classification
From a risk assessment perspective, understanding a compound's intrinsic hazards is the foundation of safe laboratory practice. 2-Chloro-6-methyl-3-nitropyridine is classified as a hazardous substance. While data from various suppliers shows minor inconsistencies, a conservative approach based on aggregated information and data from structurally similar compounds provides a clear hazard profile.
The primary hazards are associated with its irritant properties and potential acute toxicity.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating these hazards.
Table 1: GHS Classification for 2-Chloro-6-methyl-3-nitropyridine (CAS: 56057-19-3)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[4] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[4] |
Note: The Acute Toxicity (Oral) classification is based on data for the closely related compound 2-Chloro-3-nitropyridine and represents a prudent assessment of risk.
The GHS pictograms, signal word, and statements form a triad of information designed for rapid hazard recognition. This system is crucial for anyone handling the substance, from receipt and storage to use in a reaction and subsequent disposal.
Caption: GHS hazard communication elements for the compound.
Section 2: Physical and Chemical Properties
The physical state and properties of a chemical are critical determinants of its handling requirements. As a solid powder, the primary exposure risk for 2-Chloro-6-methyl-3-nitropyridine is the inhalation of airborne dust and direct skin or eye contact.
Table 2: Key Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 56057-19-3 | [2] |
| Molecular Formula | C6H5ClN2O2 | [1][3] |
| Molecular Weight | 172.57 g/mol | [1][2] |
| Appearance | Light orange to Yellow to Green powder/crystal | [3] |
| Melting Point | 70 - 74 °C | [3] |
| Boiling Point | 281.7 °C at 760 mmHg | [2] |
| Flash Point | 124.2 °C | [2] |
| Purity | Typically >98% | [3] |
Section 3: Safe Handling, Storage, and Engineering Controls
A proactive approach to safety, grounded in the known hazards, is essential. The following protocols are designed as a self-validating system to minimize exposure and ensure laboratory safety.
Engineering Controls: The First Line of Defense
The causality behind using engineering controls is to contain the chemical at its source, preventing it from entering the general laboratory environment.
-
Ventilation: All handling of solid 2-Chloro-6-methyl-3-nitropyridine, including weighing and transferring, must be conducted within a certified chemical fume hood or a powder containment hood. This prevents the inhalation of fine dust particles, which can cause respiratory tract irritation.[4][5]
-
Safety Equipment: A properly functioning eyewash station and safety shower must be readily accessible in the immediate work area.[6] Their proximity is a critical control measure for immediate decontamination in the event of accidental contact.
Personal Protective Equipment (PPE)
PPE serves as the final barrier between the researcher and the chemical. The choice of PPE is directly dictated by the hazard classification.
-
Eye and Face Protection: Wear chemical safety goggles that conform to EU Standard EN166 or US OSHA 29 CFR 1910.133.[6] A face shield should be worn in situations with a higher risk of splashing or dust generation.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Contaminated gloves should be removed using the proper technique and disposed of as chemical waste. Always wash hands thoroughly with soap and water after handling.[7]
-
Respiratory Protection: If engineering controls are not sufficient or during emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[6]
Storage and Incompatibility
Proper storage is crucial for maintaining chemical stability and preventing hazardous reactions.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][8] Keep away from incompatible materials.
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6] Contact with these substances can lead to vigorous or exothermic reactions.
Caption: A typical workflow for the safe handling of the compound.
Section 4: Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
First-Aid Measures
-
Inhalation: If dust is inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[8]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[6][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water. Seek immediate medical attention.[4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[6]
-
Specific Hazards: In a fire, hazardous decomposition products may be released, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[6][9]
-
Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[6]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Avoid breathing dust and prevent contact with skin and eyes by wearing the appropriate PPE as described in Section 3.2.
-
Containment and Cleanup: For a solid spill, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a suitable, labeled container for chemical waste disposal.[10] Do not allow the material to enter drains or waterways.[4]
Section 5: Toxicological and Ecological Insights
-
Acute Effects: The primary acute effects are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[2] Ingestion may be harmful.[4]
-
Chronic Effects: No data is available regarding the long-term or chronic effects of exposure, such as carcinogenicity or reproductive toxicity.[6] The absence of data necessitates a conservative approach, minimizing all routes of exposure.
-
Ecological Information: Specific ecotoxicity data is not available. As a standard practice for synthetic organic compounds, the material should not be released into the environment.[4] All waste must be disposed of according to local, state, and federal regulations through a licensed waste disposal company.[6]
References
-
2-Chloro-6-Methyl-3-Nitropyridine 98.0%(GC) . Pure Synth. [Link]
-
2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029 . PubChem. [Link]
-
material safety data sheet - 2-Chloro-3-nitropyridine . Capot Chemical. [Link]
-
6-Chloro-5-nitro-2-picoline | CAS#:56057-19-3 . Chemsrc. [Link]
-
2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin) - National Toxicology Program . National Toxicology Program. [Link]
-
2-Chloro-6-Methyl-3-Nitropyridine 98.0%(GC) - Specification . Pure Synth. [Link]
Sources
- 1. 2-Chloro-6-methyl-3-nitropyridine | 56057-19-3 | Benchchem [benchchem.com]
- 2. pure-synth.com [pure-synth.com]
- 3. 2-Chloro-6-methyl-3-nitropyridine | CAS 56057-19-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-Chloro-6-methoxy-3-nitropyridine | CAS#:38533-61-8 | Chemsrc [chemsrc.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Pharmacophore Applications of 2-Chloro-3-methyl-6-nitropyridine: A Strategic Scaffold for Fused Heterocycles
[1]
Executive Summary
In the architecture of modern drug discovery, This compound (CAS 1804890-20-7) serves as a high-value "linchpin" intermediate rather than a terminal active pharmaceutical ingredient (API). Its structural uniqueness lies in the 3,6-disubstitution pattern flanking a reactive 2-chloro core.[1] This specific arrangement allows for orthogonal functionalization—enabling medicinal chemists to construct complex fused heterocyclic systems, such as imidazo[1,2-a]pyridines and pyrido[2,3-b]pyrazines , with precise regiocontrol.[1]
This guide details the chemical reactivity profile of this scaffold, validates its role in synthesizing CNS-active pharmacophores, and provides robust, self-validating experimental protocols for its manipulation.[1]
Chemical Reactivity & Electronic Profile
The utility of this compound stems from the electronic desymmetrization of the pyridine ring.[1]
The "Push-Pull" Activation[1]
-
C2-Position (Electrophilic Center): The 2-chloro substituent is highly activated for Nucleophilic Aromatic Substitution (
).[1] This activation is compounded by the inductive electron-withdrawal of the pyridine nitrogen and the mesomeric withdrawal of the 6-nitro group .[1] -
C6-Position (Redox Handle): The nitro group serves as a "masked" amine.[1] Its reduction transforms the electronic nature of the ring from electron-deficient (electrophilic) to electron-rich (nucleophilic), drastically altering the reactivity of the remaining 2-chloro group.[1]
-
C3-Position (Steric Lock): The methyl group at C3 is chemically inert under standard conditions but crucial for pharmacodynamics .[1] It introduces a steric "twist" that can force bi-aryl systems out of planarity, improving solubility and selectivity in kinase pockets or GPCR binding sites.[1]
Strategic Synthetic Pathways
The order of operations is critical.[1][2]
-
Pathway A (
First): Displace the 2-Cl with an amine before reducing the nitro group.[1] This utilizes the maximum electrophilicity of the ring.[1] -
Pathway B (Reduction First): Reduce the 6-NO2 to a 6-NH2 while preserving the 2-Cl.[1] This creates a 6-amino-2-chloropyridine scaffold, a precursor for fused ring systems like imidazo[1,2-a]pyridines.
Core Application: Synthesis of 6-Amino-2-chloro-3-methylpyridine[1][3][4][5]
The conversion of the nitro group to an amine (CAS 442129-37-5) is the primary gateway to medicinal applications, particularly for neurological targets.
Critical Causality: Chemoselective Reduction
The Trap: Standard catalytic hydrogenation (
Validated Experimental Protocol (Fe/NH4Cl Method)
-
Reagents: this compound (1.0 eq), Iron powder (3.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (4:1).[1]
-
Procedure:
-
Dissolve substrate in EtOH/H2O and heat to 60°C.
-
Add Fe powder and NH4Cl portion-wise (exothermic control).
-
Reflux for 2 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).[1]
-
Endpoint Validation: Disappearance of the yellow nitro compound; appearance of a fluorescent amino spot.
-
Filter hot through Celite to remove iron oxides.[1] Concentrate and recrystallize from EtOH.
-
Data Summary: Reduction Methods
| Method | Yield | Cl-Retention | Suitability |
| H2 / Pd/C | 95% | Poor (<20%) | Avoid (Dechlorination risk) |
| SnCl2 / HCl | 85% | Excellent | Good, but acidic workup required |
| Fe / NH4Cl | 92% | Excellent | Recommended (Mild, scalable) |
Advanced Pharmacophore Construction
Imidazo[1,2-a]pyridine Scaffolds (CNS Targets)
The 6-amino-2-chloro-3-methylpyridine derivative acts as a dinucleophile in the synthesis of imidazo[1,2-a]pyridines, a class of compounds known for GABA-A receptor modulation (similar to Zolpidem).[1]
-
Mechanism: Condensation of the 6-amino group with an
-haloketone, followed by ring closure at the pyridine nitrogen.[1] -
Role of 3-Methyl: In the final fused system, the methyl group resides at the 8-position (using standard numbering for the fused system), providing lipophilic bulk that can enhance blood-brain barrier (BBB) penetration.
Visualization of Synthetic Logic
The following diagram illustrates the divergent pathways available from the parent scaffold.
Figure 1: Divergent Synthetic Pathways. The blue path represents the preservation of the chloro-handle for subsequent functionalization.[1]
Structural Validation & Quality Control
To ensure scientific integrity, researchers must validate the regiochemistry of derivatives.[1]
-
1H NMR Diagnostic:
-
HPLC Purity:
References
Methodological & Application
Technical Guide: Palladium-Catalyzed Cross-Coupling of 2-Chloro-3-methyl-6-nitropyridine
This guide serves as a comprehensive technical resource for the application of 2-Chloro-3-methyl-6-nitropyridine in Palladium-catalyzed cross-coupling reactions. It addresses the unique electronic and steric challenges posed by the C3-methyl and C6-nitro substituents.
Introduction & Reactivity Profile
This compound is a densely functionalized scaffold used in the synthesis of kinase inhibitors and energetic materials. Its reactivity is defined by a "Push-Pull-Block" mechanism:
-
Pull (Electronic Activation): The C6-nitro group and the pyridine nitrogen strongly withdraw electron density, activating the C2-chloride towards oxidative addition and nucleophilic attack.
-
Block (Steric Hindrance): The C3-methyl group exerts significant steric pressure on the C2 position.[1] This hinders the approach of large palladium complexes, necessitating the use of specific ligands (e.g., biaryl phosphines) to facilitate the catalytic cycle.
Reactivity Map
The following diagram illustrates the competitive landscape between Palladium-catalyzed coupling and background Nucleophilic Aromatic Substitution (SNAr).
Caption: Reactivity divergence driven by C3-sterics and C6-electronics. SNAr competes with Pd-catalysis.
Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)[1]
Objective: Coupling of aryl/heteroaryl boronic acids to the C2 position. Challenge: The C3-methyl group hinders transmetallation. Standard Pd(PPh3)4 often fails or requires excessive heating, leading to nitro group degradation.[1] Solution: Use of SPhos or XPhos ligands. These bulky, electron-rich ligands facilitate oxidative addition into the sterically hindered C2-Cl bond and promote reductive elimination.
Materials
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 equiv)[1]
-
Catalyst: Pd2(dba)3 (2 mol%)[1]
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-8 mol%)[1]
-
Base: K3PO4 (2.0 equiv, anhydrous)[1]
-
Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane/Water.[1]
Step-by-Step Procedure
-
Inert Setup: Charge a reaction vial with the substrate, boronic acid, Pd2(dba)3, SPhos, and K3PO4. Cap with a septum and purge with Argon for 5 minutes.
-
Note: Pre-complexation of Pd and Ligand is not strictly necessary for SPhos, but using a pre-catalyst (e.g., SPhos Pd G2) improves reproducibility.[1]
-
-
Solvent Addition: Add degassed Toluene and Water via syringe. The biphasic system helps dissolve inorganic bases while protecting the catalyst.
-
Reaction: Heat the block to 80–90 °C for 4–12 hours.
-
Monitoring: Monitor by LCMS. Look for the disappearance of the starting chloride (m/z ~172/174).[1]
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc and wash with brine.
-
Purification: Flash chromatography (Hexanes/EtOAc). The nitro group makes the product visible under UV (254 nm).[1]
Critical Control Point: Avoid strong hydroxide bases (NaOH, KOH).[1] The highly activated C2 position is prone to hydrolysis, yielding the 2-pyridone byproduct.
Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)[1]
Objective: Installing amines at C2. Decision Matrix: Before running a Pd-reaction, assess the nucleophile.
-
Aliphatic Amines (e.g., Morpholine, Piperidine): Do NOT use Palladium.[1] Use SNAr conditions (DIPEA, DMF, 60°C). The C6-nitro group makes C2 sufficiently electrophilic.
-
Anilines / Amides: Use Palladium.[2][3][4][5][6][7][8][9][10] These weak nucleophiles require catalytic activation.
Materials (For Anilines/Amides)
-
Catalyst: Pd(OAc)2 (2 mol%)[1]
-
Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines).[1]
-
Base: Cs2CO3 (2.0 equiv).[1][2] Avoid NaOtBu to prevent SNAr etherification.
-
Solvent: anhydrous 1,4-Dioxane.
Step-by-Step Procedure
-
Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon. Moisture inhibits the catalyst.[11]
-
Loading: Add this compound (1.0 equiv), Aniline (1.1 equiv), Pd(OAc)2, Ligand, and Cs2CO3.
-
Activation: Add Dioxane. Heat to 100 °C .
-
Kinetics: The reaction is typically slower than Suzuki coupling due to the C3-methyl steric clash with the incoming amine. Reaction times of 12–24 hours are common.
Protocol 3: Sonogashira Coupling (Alkynylation)[1][11]
Objective: Introduction of alkyne handles for "Click" chemistry or heterocycle synthesis. Safety Note: Nitropyridines coupled with alkynes can be energetic. Maintain temperature control.
Materials
-
Catalyst: PdCl2(PPh3)2 (5 mol%)[1]
-
Co-Catalyst: CuI (2 mol%)[1]
-
Base: Et3N (3.0 equiv) or Diisopropylamine.[1]
-
Solvent: DMF or THF (degassed).[1]
Step-by-Step Procedure
-
Mix: Combine substrate, Pd-catalyst, and CuI in a vial under Argon.
-
Add Liquids: Add solvent, followed by the base and the terminal alkyne (1.2 equiv).[1]
-
Temperature: Stir at Room Temperature for 1 hour. If no reaction occurs, heat gently to 40–50 °C.
-
Warning: Do not exceed 60 °C if possible. High temperatures with CuI can lead to Ullmann-type homocoupling of the alkyne or degradation of the nitro group.
-
-
Quench: Dilute with NH4Cl (sat. aq) to chelate copper (solution turns blue).[1] Extract with EtOAc.
Troubleshooting & Optimization Logic
The following decision tree helps navigate common failure modes associated with the C3-methyl steric block.
Caption: Diagnostic workflow for optimizing coupling yields.
Summary of Conditions Table
| Reaction Type | Catalyst System | Base | Solvent | Temp | Key Insight |
| Suzuki | Pd2(dba)3 + SPhos | K3PO4 | PhMe/H2O | 90°C | SPhos overcomes C3-Me sterics. |
| Buchwald | Pd(OAc)2 + BrettPhos | Cs2CO3 | Dioxane | 100°C | Use only for anilines; use SNAr for alkyl amines.[1] |
| Sonogashira | PdCl2(PPh3)2 + CuI | Et3N | DMF | RT-50°C | Keep mild to prevent nitro reduction. |
References
-
Mechanistic Studies on SNAr vs.
-
Buchwald-Hartwig Conditions
- Title: Buchwald-Hartwig Amin
- Source:Chem. Sci., 2011.
-
URL:[Link]
-
Suzuki Coupling with Hindered Substrates
-
Sonogashira Protocols
Sources
- 1. Lab Reporter [fishersci.se]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Selective Reduction of 2-Chloro-3-methyl-6-nitropyridine
Abstract
The reduction of 2-Chloro-3-methyl-6-nitropyridine to 6-Amino-2-chloro-3-methylpyridine (CAS 442129-37-5) presents a classic chemoselectivity challenge in organic synthesis. Standard catalytic hydrogenation methods (e.g., Pd/C under H₂) frequently result in hydrodehalogenation, stripping the chlorine atom at the C2 position and yielding the non-functionalized aminopicoline by-product. This application note details three validated protocols designed to reduce the nitro group while preserving the chloro-substituent. We prioritize the Iron/Acetic Acid method for its scalability and robustness, while offering Stannous Chloride and Sulfided Platinum protocols for specific small-scale or catalytic requirements.
Introduction & Chemoselectivity Analysis[1][2]
The Synthetic Challenge
6-Amino-2-chloro-3-methylpyridine is a high-value intermediate used in the synthesis of kinase inhibitors and antiretroviral agents (e.g., Nevirapine analogs). The structural complexity arises from the C2-Chlorine atom.
In aromatic systems, halogens ortho to ring nitrogens (2-chloropyridines) are particularly labile under reducing conditions due to the electron-deficient nature of the pyridine ring, which facilitates oxidative addition of palladium into the C-Cl bond.
Reaction Pathway Comparison
The following diagram illustrates the competitive pathways between the desired reduction and the unwanted dehalogenation.
Figure 1: Competitive reaction pathways. Chemoselective reagents are required to avoid the thermodynamic sink of dehalogenation.
Protocol A: Iron-Mediated Reduction (Recommended)
Scale: Gram to Kilogram | Mechanism: Single Electron Transfer (SET) Rationale: Iron powder in acidic media is the "gold standard" for reducing nitroarenes containing halides. The mild redox potential of Fe(0)/Fe(II) is insufficient to cleave the C-Cl bond under these conditions.
Materials
-
Substrate: this compound (1.0 equiv)
-
Reductant: Iron Powder (325 mesh, reduced grade) (4.0 - 5.0 equiv)
-
Solvent/Acid: Glacial Acetic Acid (AcOH) / Ethanol (1:4 ratio) or AcOH / Water.
-
Workup: Ethyl Acetate (EtOAc), Sodium Bicarbonate (NaHCO₃), Celite®.
Step-by-Step Methodology
-
Preparation: In a 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve the substrate (1.0 equiv) in Ethanol (10 mL/g).
-
Acidification: Add Glacial Acetic Acid (5.0 equiv) to the solution. Note: AcOH serves as both the proton source and the electrolyte.
-
Activation: Heat the mixture to 60°C .
-
Addition (Critical): Add Iron powder (4.0 equiv) portion-wise over 30 minutes.
-
Caution: The reaction is exothermic.[1] Monitor internal temperature and maintain between 60-70°C. Do not dump all iron at once to prevent thermal runaway.
-
-
Reaction: Stir vigorously at 70-80°C for 2–4 hours.
-
Monitoring: Check TLC (EtOAc/Hexane 1:1). Starting material (Rf ~0.7) should disappear; product (Rf ~0.3, fluorescent) will appear.
-
-
Workup (The "Iron Sludge" Protocol):
-
Dilute with an equal volume of Ethyl Acetate.
-
Filter the mixture through a Celite® pad to remove unreacted iron and iron oxide sludge. Wash the pad thoroughly with EtOAc.
-
Neutralization: Carefully quench the filtrate with Saturated Aqueous NaHCO₃ until pH ~8. Warning: CO₂ evolution will be vigorous.
-
Dry organic layers over Na₂SO₄, filter, and concentrate.[3]
Expected Results
-
Yield: 85–92%
-
Appearance: Off-white to beige solid.
-
Purity: >95% (often requires no chromatography).
Protocol B: Stannous Chloride (SnCl₂) Reduction
Scale: Milligram to Gram | Mechanism: Ionic Reduction Rationale: SnCl₂ is extremely mild and tolerates almost all other functional groups. It is ideal for small-scale synthesis where filtration of iron sludge is undesirable, though it can form stubborn emulsions.
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (5.0 equiv)
Methodology
-
Dissolve substrate in Ethanol (20 mL/g).
-
Add SnCl₂·2H₂O (5.0 equiv) in a single portion (endothermic dissolution).
-
Heat to 70°C for 2–3 hours.
-
Workup (Emulsion Management):
-
Adjust pH to 8–9 using 10% Aqueous NaOH or saturated NaHCO₃.
-
Critical Step: A thick white precipitate of tin salts will form. Add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 30 minutes to solubilize the tin salts, or filter through Celite if the precipitate is granular.
Protocol C: Catalytic Hydrogenation (Advanced)
Scale: Industrial | Reagent: Sulfided Platinum on Carbon (Pt(S)/C) Rationale: If metal waste (Fe/Sn) is prohibited, catalytic hydrogenation can be used, but standard Pd/C must be avoided. Sulfided Platinum is poisoned to prevent hydrogenolysis of the C-Cl bond.
Methodology
-
Catalyst: 5% Pt(S)/C (1-2 wt% loading).
-
Solvent: Methanol or EtOAc.
-
Conditions: 1–3 atm H₂ (balloon or low pressure), Ambient Temperature.
-
Procedure: Purge flask with N₂, add catalyst slurry, add substrate solution. Introduce H₂. Monitor closely by HPLC. Stop immediately upon consumption of starting material to prevent over-reduction.
Analytical Validation
The product, 6-Amino-2-chloro-3-methylpyridine , should be validated using the following data.
NMR Specification Table
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | 2.15 - 2.25 | Singlet (s) | 3H | -CH₃ (C3-Methyl) |
| ¹H NMR | 4.50 - 5.50 | Broad Singlet (br s) | 2H | -NH₂ (Amine, D₂O exch.) |
| ¹H NMR | 6.40 - 6.50 | Doublet (d, J~8Hz) | 1H | C5-H (Ortho to amine) |
| ¹H NMR | 7.30 - 7.40 | Doublet (d, J~8Hz) | 1H | C4-H (Ortho to methyl) |
Impurity Profile
-
Starting Material: this compound (Downfield shifts, no amine peak).
-
De-Cl Impurity: 2-Amino-3-picoline (Loss of C-Cl signal, complex aromatic splitting).
Operational Workflow Diagram
Figure 2: Operational workflow for the Iron/Acetic Acid reduction protocol.
Safety & Handling
-
Exotherm Control: The reduction of nitro groups is highly exothermic (~500 kJ/mol). On scales >10g, active cooling and slow addition of iron are mandatory.
-
Iron Waste: The wet iron filter cake can be pyrophoric if allowed to dry completely in air. Keep the filter cake wet with water and dispose of it in a dedicated metal waste container.
-
Substrate Toxicity: Chloropyridines are potential skin irritants and sensitizers. Handle in a fume hood.
References
-
BenchChem. Application Notes and Protocols: Selective Reduction of (2-Chloro-6-nitrophenyl)methanamine. (2025).[4][2][5][6][7][8][9]
-
Common Organic Chemistry. Nitro Reduction - Iron (Fe) Protocols and Mechanism.
-
Santa Cruz Biotechnology. 6-Amino-2-chloro-3-methylpyridine (CAS 442129-37-5) Product Data.[10]
-
ResearchGate. Iron Catalyzed Reduction of Nitro Compounds: A Green Approach. (2018).[4][2][11]
-
ChemicalBook. 2-Chloro-3-nitropyridine-6-amine Synthesis and Properties.
-
Google Patents. Process for making 3-amino-2-chloro-4-methylpyridine (Analogous Chemistry). US6399781B1.
Sources
- 1. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 2. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 3. CN102924370A - 2-amino-5-methylpyridine preparation method - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3-Amino-2-chloro-6-picoline | C6H7ClN2 | CID 2734415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 6-Amino-2-chloro-3-methylpyridine | CAS 442129-37-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. semanticscholar.org [semanticscholar.org]
Application Notes & Protocols for the Suzuki-Miyaura Coupling of 2-Chloro-3-methyl-6-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview and detailed protocols for the successful Suzuki-Miyaura cross-coupling of 2-chloro-3-methyl-6-nitropyridine. As a highly electron-deficient and sterically influenced substrate, this molecule presents unique challenges that necessitate careful selection of catalytic systems and reaction parameters. This document is designed to equip researchers with the foundational knowledge and practical steps to navigate these challenges, enabling the efficient synthesis of novel biaryl and heteroaryl structures crucial for pharmaceutical and materials science applications.
Scientific Rationale & Key Considerations
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its broad functional group tolerance and capacity to form C-C bonds.[1][2] However, the successful coupling of this compound is not trivial and is governed by the interplay of several electronic and steric factors.
-
The Challenge of Aryl Chlorides: The C-Cl bond is significantly stronger and less reactive towards oxidative addition to a Pd(0) center compared to C-Br or C-I bonds.[3] This inherent inertness necessitates the use of highly active catalyst systems, typically employing electron-rich and sterically bulky ligands that promote the formation of the active monoligated Pd(0) species.[4]
-
Electronic Profile of the Substrate: The pyridine core is already electron-deficient. The addition of a potent electron-withdrawing nitro group at the 6-position further lowers the electron density of the aromatic ring. This electronic-deficiency is advantageous for the oxidative addition step, which is often the rate-limiting step for aryl chlorides.[3] However, the overall success of the catalytic cycle is also dependent on the subsequent transmetalation and reductive elimination steps.
-
Steric Hindrance: The methyl group at the 3-position, ortho to the reacting chloro-substituent, introduces steric bulk around the reaction center. This can hinder the approach of the palladium catalyst for oxidative addition and may require ligands with specific steric profiles to achieve optimal catalytic turnover.
-
Potential for Side Reactions: The presence of the nitro group introduces the possibility of its reduction under certain catalytic conditions, although this is less common under standard Suzuki-Miyaura conditions. Careful selection of the catalyst and reaction conditions is important to favor the desired C-C bond formation over potential side reactions.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][5] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for a challenging substrate like this compound.
The cycle comprises three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of this compound to form a Pd(II) complex. The electron-deficient nature of the substrate facilitates this step.
-
Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center. This step requires activation of the organoboron species by a base.[6]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (e.g., Schlenk flask or sealed reaction vial)
-
Magnetic stirrer and heating plate
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (2.5 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and deionized water (e.g., in a 5:1 ratio) via syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC/MS), or liquid chromatography-mass spectrometry (LC/MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts and the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Characterization: Characterize the purified product by standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Troubleshooting & Further Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Inappropriate ligand/base/solvent combination. | Screen different ligands (e.g., XPhos, RuPhos). Screen other bases (K₂CO₃, Cs₂CO₃). Increase the reaction temperature in increments of 10 °C. Ensure proper degassing to prevent catalyst deactivation. |
| Formation of Homocoupled Boronic Acid | Presence of oxygen; Inefficient transmetalation. | Improve degassing procedure. Consider using a different base or solvent system to promote more efficient transmetalation. |
| Protodeboronation of Boronic Acid | Presence of excess water; Prolonged reaction time at high temperature. | Use anhydrous solvent and a carefully controlled amount of water. Monitor the reaction closely and stop it once the starting material is consumed. Consider using a boronate ester instead of a boronic acid. |
| Nitro Group Reduction | Inappropriate catalyst or reaction conditions. | This is less likely under standard Suzuki conditions but if observed, consider using a milder catalyst system or lower reaction temperatures. Ensure the absence of any potential reducing agents. |
By carefully considering the electronic and steric nature of this compound and systematically optimizing the catalyst system and reaction parameters, researchers can successfully employ the Suzuki-Miyaura coupling to synthesize a wide range of valuable substituted nitropyridine derivatives.
References
-
Buchwald, S. L., & Mauger, C. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
MDPI. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Schroeder, C. M., et al. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. [Link]
Sources
Application Note: Scalable Synthesis Routes for 2-Chloro-3-methyl-6-nitropyridine
This Application Note is designed for researchers and process chemists in pharmaceutical and agrochemical development. It details the scalable synthesis of 2-Chloro-3-methyl-6-nitropyridine , a critical scaffold for kinase inhibitors (e.g., P2X3 antagonists) and advanced crop protection agents.
Executive Summary
The synthesis of This compound presents a classic regioselectivity challenge in pyridine chemistry. The presence of the activating methyl group at the C3 position and the deactivating chlorine at C2 creates conflicting directing effects for electrophilic aromatic substitution. While the ring nitrogen and chlorine atom direct nitration to the C5 position (beta), the methyl group directs to the C6 position (para).
This guide outlines the most robust scalable route: Direct Nitration of 2-Chloro-3-methylpyridine with optimized temperature control to maximize the C6-isomer yield, followed by a rigorous purification protocol to separate it from the C5-isomer byproduct.
Retrosynthetic Analysis & Strategy
The synthesis strategy relies on balancing the electronic directing effects of the substituents on the pyridine ring.
Directing Effects
-
Methyl Group (C3): Weakly activating, ortho/para directing. Directs electrophiles to C2 (blocked), C4 , and C6 .
-
Chlorine Atom (C2): Deactivating, ortho/para directing. Directs electrophiles to C3 (blocked) and C5 .
-
Pyridine Nitrogen: Strongly deactivating, meta directing. Directs electrophiles to C3 and C5 .
Route Selection
-
Route A (Primary): Direct Nitration. Uses mixed acid (
) on 2-chloro-3-methylpyridine.-
Pros: Cheap starting materials, single step.
-
Cons: Yields a mixture of 5-nitro (major/minor depending on T) and 6-nitro (target). Requires chromatography or fractional crystallization.
-
-
Route B (Alternative): N-Oxide Activation. Oxidation to N-oxide
Nitration Reduction.-
Pros: N-oxide activation often alters regioselectivity toward C4 or C6.
-
Cons: Multi-step, potential for C4-nitration dominance.
-
Selected Approach: Route A is preferred for scale-up due to atom economy and lower raw material costs, provided that the separation efficiency is maximized.
Figure 1: Workflow for the direct nitration and isolation of the target isomer.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | CAS No.[1][2] | Purity | Role |
| 2-Chloro-3-methylpyridine | 18368-76-8 | >98% | Starting Material |
| Nitric Acid (Fuming) | 7697-37-2 | >90% | Nitrating Agent |
| Sulfuric Acid (Conc.) | 7664-93-9 | 98% | Catalyst/Solvent |
| Dichloromethane (DCM) | 75-09-2 | ACS Grade | Extraction Solvent |
| Sodium Bicarbonate | 144-55-8 | Sat. Soln. | Neutralization |
Step-by-Step Procedure
Step 1: Preparation of Nitration Mixture
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a pressure-equalizing addition funnel. Place the flask in an ice-salt bath (-5°C).
-
Acid Charge: Charge Concentrated Sulfuric Acid (100 mL) into the flask.
-
Substrate Addition: Slowly add 2-Chloro-3-methylpyridine (20.0 g, 157 mmol) dropwise to the sulfuric acid.
-
Note: The addition is exothermic. Maintain internal temperature < 10°C.
-
Observation: The solution may turn light yellow/orange.
-
Step 2: Nitration Reaction [3][4]
-
Nitric Acid Addition: Charge Fuming Nitric Acid (15.0 mL, ~350 mmol) into the addition funnel.
-
Controlled Addition: Add the nitric acid dropwise to the reaction mixture over 45 minutes.
-
Critical: Maintain internal temperature between 0°C and 5°C .
-
-
Ramp Up: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20-25°C).
-
Heating: Heat the reaction mixture to 55-60°C for 4–6 hours.
-
Monitoring: Monitor reaction progress by TLC (20% EtOAc/Hexane) or HPLC. Look for the disappearance of the starting material peak.
-
Mechanistic Insight: Heating is required to overcome the deactivating effect of the chlorine and ring nitrogen, but excessive heat (>80°C) will increase dinitration or degradation.
-
Step 3: Quenching & Workup
-
Quench: Cool the reaction mixture to room temperature. Pour the mixture slowly onto 500 g of crushed ice with vigorous stirring.
-
Neutralization: Carefully neutralize the aqueous solution to pH ~7-8 using Solid Sodium Carbonate or 50% NaOH solution .
-
Safety: This generates significant heat and
gas. Add base slowly.
-
-
Extraction: Extract the aqueous suspension with Dichloromethane (3 x 150 mL) .
-
Drying: Combine organic layers, wash with brine (100 mL), dry over anhydrous
, and filter. -
Concentration: Concentrate the filtrate under reduced pressure to yield a crude yellow solid (mixture of isomers).
Purification & Isomer Separation
The crude product typically contains a mixture of the 5-nitro (major) and 6-nitro (target) isomers. Separation is the critical success factor.
Separation Strategy
The 6-nitro isomer is generally less polar than the 5-nitro isomer due to the proximity of the nitro group to the ring nitrogen (dipole cancellation) and the shielding by the methyl group.
Column Chromatography Protocol
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient elution using Hexanes : Ethyl Acetate .
-
Start: 95:5 Hexane:EtOAc.
-
Ramp: 90:10 Hexane:EtOAc.
-
-
Elution Order:
-
Fraction A (Target): this compound (Higher
, elutes first). -
Fraction B (Byproduct): 2-Chloro-3-methyl-5-nitropyridine (Lower
, elutes second).
-
-
Crystallization (Alternative for Scale-up):
-
Dissolve the crude mixture in hot Isopropanol or Ethanol .
-
Cool slowly.[4] The 5-nitro isomer often crystallizes out first (higher melting point).
-
Concentrate the mother liquor to enrich the 6-nitro isomer, then recrystallize from Heptane .
-
Analytical Validation
| Compound | 1H NMR (Predicted, CDCl3) | Key Feature |
| This compound | Two doublets (ortho coupling ~8 Hz). | |
| 2-Chloro-3-methyl-5-nitropyridine | Two doublets (meta coupling ~2 Hz). |
Note: The coupling constant is the definitive diagnostic. The 6-nitro isomer (Target) has protons at C4 and C5, which are ortho to each other (
Safety & Handling Guidelines
Nitration Hazards
-
Thermal Runaway: The nitration of pyridines is exothermic. Failure to control temperature during acid addition can lead to rapid decomposition and pressure buildup.
-
Fuming Nitric Acid: Highly corrosive and an oxidizer. Use chemically resistant gloves (Butyl rubber) and a face shield.
Chemical Toxicity
-
Chlorinated Pyridines: Known skin irritants and potential sensitizers. Avoid inhalation of dust/vapors.
-
Nitro Compounds: Potential mutagens. Handle in a fume hood.
References
-
PubChem. (2025).[5] 2-Chloro-3-methylpyridine Compound Summary. National Library of Medicine. Retrieved February 17, 2026, from [Link]
Sources
- 1. 2-Chloro-3-methylpyridine | 18368-76-8 [chemicalbook.com]
- 2. 2-Chloro-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 4. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 5. 2-Chloro-3-methylpyridine | C6H6ClN | CID 87603 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield in nitration of 2-chloro-3-methylpyridine
Topic: Technical Support Center: Optimization of 2-Chloro-3-Methylpyridine Nitration Audience: Process Chemists & Medicinal Chemistry Researchers[1]
Welcome to the Heterocyclic Chemistry Support Center
Current Status: System Operational Ticket: Yield Improvement for Nitration of 2-Chloro-3-Methylpyridine Assigned Specialist: Senior Application Scientist[1]
You are likely here because your direct nitration of 2-chloro-3-methylpyridine is stalling at <30% yield or producing an inseparable mixture of isomers. This is a known "dead zone" in pyridine chemistry caused by the Pyridinium Deactivation Trap .
This guide is structured as a decision matrix. To improve your yield, we must first confirm your regiochemical target, as the "yield problem" is often a "mechanism problem."
Part 1: The Regioselectivity Decision Matrix
Before optimizing conditions, verify your target isomer. The presence of the chlorine (C2) and methyl (C3) groups, combined with the ring nitrogen, creates conflicting directing effects.
Which isomer are you targeting?
-
Target A: 4-Nitro Isomer (2-chloro-3-methyl-4-nitropyridine) [1]
-
Target B: 5-Nitro Isomer (2-chloro-3-methyl-5-nitropyridine) [1]
Visualizing the Pathway
Figure 1: Decision tree showing how the choice of synthetic route dictates the regiochemical outcome.
Part 2: Protocol A - The N-Oxide Route (Targeting 4-Nitro)[1]
Status: Recommended for High Yield (>75%) Mechanism: The N-oxide moiety pushes electron density into the ring (specifically at the 2 and 4 positions) via resonance, overcoming the deactivation of the pyridine nitrogen.
Step-by-Step Workflow
Phase 1: N-Oxidation [1]
-
Reagents: Dissolve 2-chloro-3-methylpyridine (1.0 eq) in Glacial Acetic Acid.
-
Addition: Add 30% Hydrogen Peroxide (
) (1.5 eq) dropwise. -
Catalysis: Heating to 70-80°C is required.[1]
-
Endpoint: Monitor by TLC/LCMS. The N-oxide is much more polar.[1]
-
Workup: Concentrate under vacuum to remove excess acetic acid/peroxide. Safety: Ensure peroxides are quenched with sodium bisulfite if concentrating to dryness.[1]
Phase 2: Nitration of the N-Oxide
-
Setup: Cool the N-oxide residue to 0-5°C.
-
Acid Mix: Add Conc.
(5 vol) followed by Fuming (1.5 eq) dropwise.-
Critical: Maintain T < 10°C during addition to prevent exotherms.[1]
-
-
Reaction: Heat to 90°C for 4–6 hours.
-
Why: The N-oxide directs the nitro group to the 4-position (para to the N-oxide oxygen).[1]
-
-
Quench: Pour onto crushed ice. The product (4-nitro-N-oxide) usually precipitates as a yellow solid.[1]
Phase 3: Deoxygenation (Restoring the Pyridine) [2]
-
Reagent: Suspend the nitro-N-oxide in Chloroform or DCM.
-
Reduction: Add Phosphorus Trichloride (
) (1.2 eq) dropwise at reflux.-
Note:
selectively removes the N-oxide oxygen without reducing the nitro group.[1]
-
-
Yield: Expect 70–85% overall yield.
Part 3: Protocol B - Direct Nitration Optimization (Targeting 5-Nitro)
Status: Challenging (Yield typically 20-40%)
The Problem: In acid, the pyridine nitrogen protonates (
Troubleshooting the Direct Route
| Issue | Diagnosis | Corrective Action |
| No Reaction | Acid strength too low. The protonated ring repels | Switch from Conc. |
| Tar/Black Gunk | Temperature spike ("Runaway Nitration"). | Control addition at 0°C. Ramp temperature slowly to 100°C. Do not overshoot 120°C. |
| Wrong Isomer | You are getting the 5-nitro when you wanted the 4-nitro. | Stop. You cannot force 4-nitration under these conditions. Switch to Protocol A (N-Oxide).[1] |
| Low Conversion | Water accumulation stops the reaction. | Use Potassium Nitrate ( |
Optimized Direct Protocol (5-Nitro Target)
-
Solvent: 30% Oleum (Sulfuric acid with dissolved
). -
Reagent: Add 2-chloro-3-methylpyridine slowly (Exothermic!).
-
Nitrating Agent: Add Fuming
(90%+) dropwise at 0°C. -
Conditions: Heat to 100°C for 8-12 hours.
-
Safety: Quenching oleum requires extreme caution. Pour reaction mixture onto a large excess of ice with vigorous stirring.
Part 4: Mechanistic Visualization
Understanding the electronic flow helps predict impurities.
Figure 2: The N-oxide intermediate activates the C4 position, bypassing the deactivation caused by protonation in the direct route.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use mixed acid (
Q: Why use
-
will likely reduce the Nitro group to an Amine (
). - may also cause hydrodehalogenation (removing the Chlorine).
- is chemoselective for deoxygenating N-oxides.[1]
Q: My product is an oil that won't crystallize. What now? A: The 4-nitro isomer is a solid (MP ~50-52°C), but impurities often lower the melting point.
-
Fix: Triturate the oil with cold iso-propanol or ethanol.[1]
-
Fix: If using the N-oxide route, ensure you fully removed the phosphorus byproducts (wash with bicarbonate).
References
-
Synthesis of 2-chloro-4-nitropyridine N-oxide. PrepChem. Detailed experimental procedure for the nitration of chlorinated pyridine N-oxides.
- Nitration of Pyridines (General Review).Chemistry of Heterocyclic Compounds. Discusses the regioselectivity differences between pyridines and pyridine N-oxides.
-
Synthesis of 2-Chloro-4-methyl-3-nitropyridine. ChemicalBook. Provides physical data and melting points for verification of isomers.
-
Regioselectivity of Nitration. BenchChem. Comparative guide on electrophilic aromatic substitution on alkylbenzenes and heterocycles. [1]
Sources
Separating 2-Chloro-3-methyl-6-nitropyridine from regioisomers
Introduction: The Challenge of Regioisomer Separation
The synthesis of substituted pyridines, such as the nitration of 2-chloro-3-methylpyridine, frequently yields a mixture of regioisomers. While the desired product may be 2-Chloro-3-methyl-6-nitropyridine, the formation of isomers like 2-chloro-3-methyl-4-nitropyridine and 2-chloro-3-methyl-5-nitropyridine is common. These isomers often possess remarkably similar physical properties, such as boiling points and solubilities, which makes their separation a significant purification challenge.
This guide provides a systematic, first-principles approach to developing a robust separation and purification protocol. It is designed for researchers and process chemists who encounter this challenge and require a logical framework for method development, from initial analysis to final purity confirmation.
Part 1: Initial Assessment & Mixture Characterization
Expertise & Experience: Before any separation can be attempted, you must understand the composition of your crude mixture. The first step is to identify the components and estimate their relative ratios. The electronic and steric effects of the substituents provide a theoretical basis for predicting the separability of the isomers.
Predicted Physicochemical Properties of Nitropyridine Isomers
The key to separating these isomers lies in exploiting subtle differences in their polarity, which arises from their different molecular dipole moments. The electron-withdrawing nitro group (-NO₂) significantly influences the electron distribution in the pyridine ring.
| Regioisomer | Predicted Relative Polarity | Rationale |
| 2-Chloro-3-methyl-4-nitropyridine | Highest | The dipole moments of the chloro, nitro, and ring nitrogen atoms are oriented in a way that creates a large net molecular dipole. This isomer is expected to be the most polar. |
| This compound | Intermediate | The nitro group is para to the methyl group and ortho to the ring nitrogen. The vector sum of the individual bond dipoles results in a significant, but likely smaller, net dipole moment compared to the 4-nitro isomer. |
| 2-Chloro-3-methyl-5-nitropyridine | Lowest | The nitro group is meta to the ring nitrogen and the chloro group. This arrangement can lead to some cancellation of dipole vectors, resulting in the lowest net polarity of the three. |
Frequently Asked Questions (FAQs): Initial Analysis
Q: How do I determine which isomers are in my crude product and their approximate ratio?
A: A multi-technique analytical approach is essential for a comprehensive understanding of your mixture.
-
Thin-Layer Chromatography (TLC): This is the fastest and most economical starting point. A well-chosen solvent system (e.g., ethyl acetate/hexanes) on a silica gel plate can often reveal the number of major components. The most polar isomer (predicted to be the 4-nitro) will have the lowest Retention Factor (Rƒ).
-
High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC): These techniques provide quantitative data. An initial screening run can give you the number of isomers and their relative peak areas, which approximates their ratio. For these thermally stable compounds, GC with a mass spectrometry (MS) detector is excellent for confirming that the components are indeed isomers (i.e., they have the same mass).
-
¹H NMR Spectroscopy: The proton NMR spectrum of the crude mixture is invaluable. Each regioisomer will have a unique set of signals in the aromatic region. By integrating these unique peaks, you can determine the isomeric ratio with high accuracy. For nitropyridines, the protons on the ring will show distinct chemical shifts and coupling constants depending on the substitution pattern.
Part 2: Separation Strategy Selection Workflow
Trustworthiness: Selecting the right purification technique from the outset saves significant time and resources. The choice depends on the scale of your experiment, the difficulty of the separation, and the final purity required. This workflow provides a self-validating logic for making that decision.
Caption: Decision workflow for selecting the appropriate separation technique.
Part 3: Troubleshooting Guides & Experimental Protocols
This section provides practical, step-by-step guidance and solutions to common problems encountered during purification.
Technique 1: Fractional Crystallization
Best For: Large-scale purification (>10 g) where the desired isomer is the major component (>85%).
-
Preparation: Place ~50 mg of your crude isomeric mixture into several small vials.
-
Solvent Addition: To each vial, add a different solvent (e.g., isopropanol, ethanol, ethyl acetate, toluene, acetone, acetonitrile) dropwise at room temperature until the solid just dissolves.
-
Induce Crystallization:
-
Cooling: Place the vials in an ice bath, then a freezer, to see if crystals form.
-
Evaporation: Allow the solvent to evaporate slowly from the vials that did not crystallize upon cooling.
-
Anti-Solvent: For vials that dissolved readily, try adding an "anti-solvent" (a solvent in which the compound is insoluble, like hexanes or water) dropwise until turbidity persists.
-
-
Analysis: Once crystals form, isolate them by filtration. Dissolve a small amount of the crystals and the mother liquor and analyze both by TLC or HPLC to determine if the isomeric ratio has improved. The ideal solvent will selectively crystallize the desired isomer, leaving the impurities in the solution.
-
Q: My compound "oils out" instead of crystallizing. What should I do?
-
A: Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point. Try using a more dilute solution, a lower crystallization temperature, or a solvent in which the compound is less soluble. Seeding the solution with a pure crystal can also promote proper crystal lattice formation.
-
-
Q: All the isomers are co-crystallizing. How can I improve selectivity?
-
A: This indicates your solvent is not discriminating enough. Try a solvent mixture. For example, if the compound is very soluble in acetone but insoluble in water, create a saturated solution in acetone at an elevated temperature and slowly add water until it becomes slightly cloudy, then allow it to cool slowly. This fine-tunes the solubility parameter.
-
Technique 2: Flash Column Chromatography
Best For: R&D scale (100 mg to 10 g) and for mixtures where crystallization is ineffective. It offers a good balance of resolution, speed, and capacity.
-
TLC Screening: The goal is to find a solvent system that gives good separation and an Rƒ value for your desired product between 0.2 and 0.4.
-
Start with a binary mixture, typically ethyl acetate (polar) and hexanes (non-polar).
-
Run TLC plates with varying ratios: 5% EtOAc/Hex, 10% EtOAc/Hex, 20% EtOAc/Hex, etc.
-
Based on the predicted polarities, the 6-nitro isomer should have an Rƒ between the highly polar 4-nitro isomer and the less polar 5-nitro isomer.
-
-
Column Preparation:
-
Choose a column size appropriate for your sample amount (a general rule is a 1:30 to 1:100 ratio of sample mass to silica gel mass).
-
Pack the column with silica gel as a slurry in the non-polar solvent (hexanes).
-
-
Loading and Elution:
-
Dissolve your crude product in a minimal amount of the elution solvent or a stronger solvent like dichloromethane (DCM).
-
Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column. This "dry loading" technique prevents band broadening.
-
Begin eluting with your chosen solvent system. Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Caption: Troubleshooting workflow for poor chromatographic resolution.
-
Q: My compounds are streaking on the column. What causes this?
-
A: Streaking is often caused by poor solubility in the mobile phase or interactions with acidic sites on the silica. Try adding a small amount (0.1-1%) of a modifier to your eluent. If your compound is basic (which pyridines are), adding triethylamine can neutralize acidic sites on the silica. If the issue is solubility, a more polar solvent like DCM might be needed for initial sample loading.
-
-
Q: I can't get baseline separation. What's next?
-
A: If modifying the mobile phase polarity doesn't work, consider a different stationary phase (e.g., alumina) or a different solvent system altogether (e.g., DCM/methanol). For very challenging separations, Preparative HPLC with a more efficient column (smaller particle size) is the ultimate solution, albeit at a higher cost and lower throughput.
-
Part 4: Purity & Identity Confirmation
Authoritative Grounding: Separation is meaningless without confirmation. The final step is to prove, using orthogonal analytical methods, that you have a pure substance and that it is the correct regioisomer.
Frequently Asked Questions (FAQs): Final Analysis
Q: How do I confirm the purity of my final product?
A: Use at least two different analytical methods.
-
Chromatographic Purity: Analyze the isolated fraction by HPLC or GC. The resulting chromatogram should show a single peak, ideally >99% by area integration.
-
Spectroscopic Purity: A clean ¹H NMR spectrum, free of peaks corresponding to the other isomers, is a strong indicator of purity.
-
Melting Point: A sharp, narrow melting point range is a classic sign of a pure crystalline solid. Compare your experimental value to literature values if available.
Q: How can I be certain I have isolated the this compound isomer?
A: This requires definitive structural elucidation, for which NMR is the most powerful tool.
-
¹H NMR: The key is the coupling patterns of the aromatic protons. The 6-nitro isomer will have two protons left on the pyridine ring (at the 4 and 5 positions). These protons will be ortho to each other and should appear as a pair of doublets with a characteristic coupling constant (J ≈ 8-9 Hz).
-
2D NMR (NOESY/COSY): In a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, you can look for spatial correlations. For the 6-nitro isomer, a correlation should be observed between the protons of the methyl group (at position 3) and the aromatic proton at position 4. This correlation would be absent in the 5-nitro and 4-nitro isomers, providing unambiguous structural proof.
References
-
Chromatography Theory and Practice: "Practical HPLC Method Development" by L.R. Snyder, J.J. Kirkland, and J.W. Dolan. Wiley. (A foundational text covering all aspects of liquid chromatography). URL: [Link]
-
Crystallization Principles: "Crystallization: Basic Concepts and Industrial Applications" by W. Beckmann. Wiley-VCH. (Provides in-depth knowledge of the crystallization process, from fundamentals to practical application). URL: [Link]
-
NMR for Structural Elucidation: "Spectrometric Identification of Organic Compounds" by R.M. Silverstein, F.X. Webster, D.J. Kiemle, and D.L. Bryce. Wiley. (The authoritative guide to interpreting NMR, MS, and IR spectra for structural determination). URL: [Link]
Technical Support Center: Purification of 2-Chloro-3-methyl-6-nitropyridine
The following technical guide details the purification strategies for 2-Chloro-3-methyl-6-nitropyridine (CAS: 1804890-20-7).
Note on Isomer Specificity: This guide specifically addresses the 2-chloro-3-methyl-6-nitro isomer. Users must distinguish this from the more common regioisomer, 2-chloro-6-methyl-3-nitropyridine (CAS: 56057-19-3), as their solubility profiles and melting points differ significantly.[1][2]
Executive Summary & Compound Profile
Target Compound: this compound CAS Number: 1804890-20-7 Molecular Formula: C₆H₅ClN₂O₂ Key Impurities: [1][2][3][4][5]
-
Regioisomers: 2-Chloro-3-methyl-4-nitropyridine (formed via competitive nitration at the ortho position relative to the methyl group).[1][2]
-
Oxidation By-products: Tars and oligomers (common in high-temperature nitrations).[1][2]
Troubleshooting Guide (Q&A)
Issue 1: "My crude product contains a significant amount of the 4-nitro isomer. How do I separate them?"
Diagnosis: Nitration of 2-chloro-3-methylpyridine is directed by the methyl group (activator) to the ortho (C4) and para (C6) positions.[1][2] The C2 position is blocked by chlorine.[2] Solution: The 6-nitro isomer generally exhibits higher symmetry and lower polarity than the 4-nitro isomer, leading to distinct solubility differences.[1][2]
-
Method A (Recrystallization): The 6-nitro isomer is typically less soluble in non-polar solvents than the 4-nitro isomer.[1][2]
-
Method B (Flash Chromatography):
Issue 2: "The product is an oily orange tar that won't crystallize."[2]
Diagnosis: This indicates the presence of oxidation by-products (tars) or residual high-boiling solvents (e.g., nitrobenzene, if used) which inhibit crystal lattice formation.[1][2] Solution:
-
Silica Plug Filtration: Dissolve the oil in varying amounts of Dichloromethane (DCM).[2] Pass it through a short pad of silica gel to trap polar tars.[2] Elute with DCM. Evaporate the filtrate to obtain a cleaner solid/oil.[2]
-
Trituration: Add cold Isopropanol (IPA) or Pentane to the oil. Sonicate in an ice bath for 20 minutes. This mechanical agitation often induces nucleation.[1][2]
-
Seeding: If you have any pure crystals from a previous batch (even a micro-amount), add them to the super-saturated solution at room temperature.
Issue 3: "I am losing too much yield during recrystallization."
Diagnosis: The solvent system is likely too polar, holding the product in the mother liquor.[2] Solution:
-
Switch Solvent System: If using Ethanol/Water, switch to Toluene/Heptane .[2] Toluene provides good solubility for nitropyridines at high temperatures but poor solubility at low temperatures, while Heptane acts as a strong anti-solvent.[2]
-
Second Crop Recovery: Do not discard the mother liquor.[2] Concentrate it to 20% of the original volume and cool to -20°C to harvest a second crop of crystals (check purity by TLC/HPLC before combining with the first crop).
Experimental Protocols
Protocol A: Recrystallization (Recommended for >5g Scale)
This method prioritizes purity (>98%) over yield and is effective for removing the 4-nitro isomer.[2]
-
Dissolution: Place 10.0 g of crude solid in a round-bottom flask. Add Ethyl Acetate (approx. 20-30 mL) and heat to reflux (77°C) with stirring until fully dissolved.
-
Anti-solvent Addition: While maintaining reflux, dropwise add Heptane (approx. 40-60 mL) until a faint cloudiness persists and does not disappear after 30 seconds of stirring.[2]
-
Clarification: Add a minimal amount of hot EtOAc (1-2 mL) to clear the solution.[2]
-
Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed (2 hours). Then, place in an ice bath (0-4°C) for another 2 hours.
-
Filtration: Filter the pale yellow crystals using a Büchner funnel.
-
Washing: Wash the cake with cold Heptane:EtOAc (3:1) mixture.
-
Drying: Dry under vacuum (40°C, <10 mbar) for 4 hours.
Protocol B: Flash Column Chromatography (For Isomer Separation)
Use this if the crude purity is <85% or if the isomer ratio is unfavorable (e.g., >20% 4-nitro isomer).[2]
-
Column Load: 1:30 to 1:50 (ratio of compound to silica mass).[2]
-
Eluent System:
-
Equilibrate column with 100% Hexane.[2]
-
0-5 mins: 100% Hexane (Flush).
-
5-20 mins: Gradient to 5% EtOAc in Hexane.
-
20-40 mins: Gradient to 15% EtOAc in Hexane.
-
-
Observation: The this compound (Target) typically elutes first (higher Rf), followed by the 4-nitro isomer (lower Rf).[1][2]
Decision Tree & Workflow Visualization
The following diagram illustrates the logical decision-making process for purifying the crude reaction mixture.
Caption: Decision matrix for selecting the optimal purification route based on crude physical state and initial purity.
Comparative Solvent Data
| Solvent System | Suitability | Mechanism | Notes |
| EtOAc / Heptane | High | Polarity/Solubility Differential | Best for removing non-polar impurities and separating isomers.[1][2] Standard first-choice. |
| Ethanol / Water | Medium | Hydrophobic Effect | Good for large scale, but may co-precipitate isomers if cooling is too rapid.[2] |
| Dichloromethane | Low | High Solubility | Too strong; product often won't crystallize.[1][2] Good for silica plug loading only.[1][2] |
| Toluene | Medium | Temperature Differential | Excellent for removing tars; requires high temperature (110°C) which may degrade unstable nitro compounds.[2] |
FAQs
Q: What is the expected melting point for the 6-nitro isomer? A: While the common isomer (2-chloro-6-methyl-3-nitro) melts around 68-73°C [1], the 2-chloro-3-methyl-6-nitro isomer typically has a distinct melting point.[1][2] Due to limited literature on this specific CAS, you should establish an internal standard. Generally, highly symmetrical para-like isomers (like the 6-nitro relative to the methyl) have higher melting points than their ortho (4-nitro) counterparts.[1][2]
Q: Can I use steam distillation? A: Yes. Nitropyridines are often volatile with steam.[1][2] This is an excellent method to separate the monomeric product from heavy inorganic salts or polymeric tars before attempting recrystallization [2].[2]
Q: How do I store the purified product? A: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Nitropyridines can darken (oxidize) upon prolonged exposure to light and air.[2]
References
Sources
- 1. 94166-64-0|2-Chloro-6-nitropyridine|BLD Pharm [bldpharm.com]
- 2. 2-(Chloromethyl)-3-methyl-4-nitropyridine | C7H7ClN2O2 | CID 16095904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1936264-47-9|6-Chloro-5-methyl-2-nitropyridin-3-amine|BLD Pharm [bldpharm.com]
- 4. 1804890-20-7|this compound|BLD Pharm [bldpharm.com]
- 5. Page loading... [wap.guidechem.com]
- 6. reddit.com [reddit.com]
Technical Support Center: Solubilization of 2-Chloro-3-methyl-6-nitropyridine
Case ID: SOL-PYR-236 Subject: Solubility Optimization & Stability Preservation for 2-Chloro-3-methyl-6-nitropyridine Assigned Specialist: Senior Application Scientist, Formulation Chemistry Division[1]
Executive Summary & Chemical Profile
User Advisory: You are dealing with a "Brick Dust" intermediate that possesses a reactive electrophilic center .[1]
This compound is highly lipophilic (LogP ~1.5–2.[1]0) and exhibits poor aqueous solubility.[1] However, the critical challenge is not just solubility—it is chemical stability . The chlorine atom at the C2 position is activated by the electron-withdrawing nitro group at C6 and the ring nitrogen.[2] This makes the compound highly susceptible to Nucleophilic Aromatic Substitution (
The Trap: Users often attempt to dissolve this compound in basic buffers (pH > 8) or nucleophilic solvents (like methanol) to improve solubility.[1] This will degrade your compound via hydrolysis (replacing -Cl with -OH) or methoxylation, rendering your biological data invalid.[1]
| Property | Characteristic | Implication |
| Solubility | Low Aqueous (< 0.1 mg/mL) | Requires organic cosolvents or complexation.[1] |
| Reactivity | High ( | AVOID strong bases (NaOH, KOH) and primary amines in the stock solution.[1] |
| Physical State | Crystalline Solid | High lattice energy requires disruption (sonication/vortexing).[1] |
Diagnostic Workflow: The "Safe-Solubility" Decision Tree
Before attempting solubilization, follow this logic flow to prevent compound degradation.
Figure 1: Decision tree for selecting the appropriate solubilization strategy while avoiding chemical degradation.
Method A: The "Cosolvent Bridge" (In Vitro Assays)
Best for: Cellular assays, enzyme kinetics, high-throughput screening.[1] Mechanism: Uses a water-miscible organic solvent to disrupt the crystal lattice, followed by a surfactant "bridge" to prevent precipitation upon aqueous dilution.
Reagents Required:
-
DMSO (Anhydrous, High Purity)[1]
-
PEG-400 (Polyethylene Glycol 400)[1]
-
PBS (Phosphate Buffered Saline, pH 7.4)[1]
Protocol:
-
Stock Preparation (1000x):
-
Dissolve the solid compound in 100% DMSO to a concentration of 10–50 mM .
-
Tip: Sonicate for 30–60 seconds. The solution should be clear yellow.
-
QC Check: If the solution turns orange/red immediately, your DMSO may be wet or contaminated with amines. Discard.
-
-
The "Bridge" Step (Critical):
-
Final Dilution:
| Component | Function | Recommended Final % |
| DMSO | Primary Solubilizer | 0.1% – 1.0% |
| PEG-400 | Cosolvent/Dispersant | 0.5% – 5.0% |
| Tween-80 | Surfactant (Optional) | 0.05% (Add if precipitate persists) |
Method B: Cyclodextrin Encapsulation (In Vivo / High Conc.)[1]
Best for: Animal dosing (IP/PO), long-term stability studies.[1] Mechanism: The hydrophobic pyridine ring inserts into the lipophilic cavity of the cyclodextrin, shielding it from water while the hydrophilic exterior allows dissolution.
Reagents Required:
Protocol:
-
Vehicle Preparation:
-
Compound Addition:
-
Weigh the required amount of this compound.[1]
-
Add the solid slowly to the stirring cyclodextrin solution.
-
-
Complexation (The "Kneading" Effect):
-
Stir vigorously at room temperature for 4–6 hours .
-
Note: Do not heat above 40°C, as this increases hydrolysis risk.[1]
-
If the solution remains cloudy, filter through a 0.22 µm PVDF filter . The compound is likely dissolved in the filtrate as a complex; verify concentration via HPLC.
-
Troubleshooting & FAQ
Q1: My solution turned from pale yellow to bright orange/red after adding it to the buffer. What happened? A: You likely triggered a Nucleophilic Aromatic Substitution .[1][3]
-
Cause: The buffer pH was too high (basic), or it contained nucleophilic amines (like Tris).[1] The OH- or amine attacked the C2-position, displacing the chlorine.
-
Fix: Switch to PBS or HEPES (pH 7.0–7.4). Avoid Tris buffer if possible, or ensure pH is strictly neutral.[1]
Q2: Can I use Ethanol instead of DMSO? A: Use with caution.
-
Ethanol is a nucleophile.[1] In the presence of any base, ethoxide ions can form and displace the chlorine (forming the ethoxy-derivative). DMSO is a safer, non-nucleophilic polar aprotic solvent for this specific scaffold.[1]
Q3: I see "brick dust" precipitation in the HPLC lines. A: The compound is crashing out in the mobile phase.
-
Fix: Ensure your HPLC method uses an acidic modifier (e.g., 0.1% Formic Acid) in both water and acetonitrile channels to keep the compound stable. Ensure the starting gradient is at least 10-20% Organic, not 100% water.[1]
Q4: What is the maximum stability of the aqueous solution? A: Due to the activated chlorine, aqueous stability is limited.
-
Guideline: Prepare aqueous dilutions fresh daily .
-
Storage: Keep DMSO stocks at -20°C (stable for months). Do not store aqueous dilutions.[1]
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] 2-Chloro-3-nitropyridine Compound Summary. PubChem.[1] Retrieved from [Link]
-
Beig, A., et al. (2013).[1] Oral delivery of lipophilic drugs: the tradeoff between solubility increase and permeability decrease when using cyclodextrin-based formulations. PLoS One. Retrieved from [Link]
-
Master Organic Chemistry. (2018).
): Introduction and Mechanism. Retrieved from [Link] -
WuXi Biology. (2017).
Reactions. Retrieved from [Link]
Sources
Handling moisture sensitivity of 2-Chloro-3-methyl-6-nitropyridine intermediates
[1]
Topic: Moisture Sensitivity & Handling Guide for 2-Chloro-3-methyl-6-nitropyridine CAS: 1804890-20-7 (and related isomers) Target Audience: Medicinal Chemists, Process Chemists, CMC Leads[1]
Core Directive: The "Moisture Trap"
Why is this intermediate so sensitive?
This compound is not merely a "halogenated heterocycle"; it is an activated electrophile primed for Nucleophilic Aromatic Substitution (
The structural causality is threefold:
-
The Pyridine Nitrogen (N1): Exerts an inductive electron-withdrawing effect, activating the C2 and C6 positions.
-
The 6-Nitro Group: A strong electron-withdrawing group (EWG) that further depletes electron density from the ring.[1] While meta to the chlorine geometrically, it communicates electronically through the conjugated
-system, significantly lowering the energy barrier for nucleophilic attack at C2. -
The 2-Chloro Motif: A good leaving group located at the most electron-deficient position (flanked by N).[1]
The Failure Mode: In the presence of moisture (even ambient humidity), water acts as a nucleophile. While water is a weak nucleophile, the high activation of the ring allows hydrolysis to occur, particularly if the material is stored improperly or subjected to heating in "wet" solvents.
The Reaction:
Diagnostic Toolkit: Is My Batch Compromised?
Before proceeding with expensive downstream steps (e.g., Suzuki couplings, Buchwald-Hartwig aminations), validate your material integrity using this checklist.
| Diagnostic Method | Healthy Material | Compromised (Hydrolyzed) Material |
| Visual Appearance | Pale yellow crystalline solid.[1] Free-flowing. | Dark yellow to orange/brown. Clumping or "sticky" texture (due to HCl formation and hygroscopic by-products).[1] |
| LC-MS (ESI+) | [M+H]+ = 173/175 (Characteristic Cl isotope pattern 3:1).[1] | [M+H]+ = 155 . (Loss of Cl [-35] + Addition of OH [+17] = Net -18 amu). Loss of Cl isotope pattern. |
| TLC (Hex/EtOAc) | High | Low |
| 1H NMR | Distinct aromatic doublets (or singlets depending on resolution). | New set of signals, often shifted upfield. Broad exchangeable proton signal (OH/NH) may appear >10 ppm. |
Troubleshooting Hub (Q&A)
Scenario A: Storage & Stability
Q: I stored the bottle in the fridge, but the solid has turned into a sticky orange gum. Can I still use it?
-
Diagnosis: The "stickiness" indicates partial hydrolysis. The byproduct HCl is hygroscopic, pulling in more atmospheric moisture, creating an autocatalytic degradation loop.
-
Action: Do not use directly. The acidic impurities will poison transition metal catalysts (Pd, Ni) and quench basic reagents (Grignards, Li-organics).
-
Solution: Perform a Silica Plug Rescue (See Protocol 1 below). If degradation is >20% by LCMS, recrystallization is recommended over a plug.
Q: Why did the color change from pale yellow to deep amber?
-
Insight: Nitro-pyridines are chromophores.[1] The formation of the pyridone tautomer extends conjugation and alters the electronic absorption, typically causing a bathochromic shift (darkening). This is a visual "red flag" for purity <95%.
Scenario B: Reaction Failures
Q: My Suzuki coupling at the C2-Cl position stalled at 10% conversion. The catalyst is fresh.
-
Root Cause: The hydrolyzed impurity (2-hydroxy derivative) can coordinate to the Palladium center, acting as a catalyst poison. Furthermore, if you used a weak base (e.g.,
), the acidic impurity consumed a stoichiometric amount of your base. -
Fix:
-
Check the pH of the aqueous layer (if biphasic). It should be basic (> pH 9).
-
Add an extra 0.5 - 1.0 equiv of base to neutralize the impurity.
-
Prevention: Dry your starting material azeotropically with toluene before adding the catalyst.
-
Q: I see a new spot on TLC that doesn't move in 10% EtOAc/Hexanes.
-
Analysis: That is the hydrolysis product (3-methyl-6-nitropyridin-2-ol). It is significantly more polar than the chloropyridine.
-
Advantage: You can easily remove this by filtration through a short pad of silica gel using a non-polar eluent (e.g., 5-10% EtOAc/Hexanes).[1] The impurity will stay on the silica.
Visualizing the Chemistry
Figure 1: Hydrolysis & Degradation Pathway
This diagram illustrates the transformation from active intermediate to inactive impurity.
Caption: The
Figure 2: Decision Matrix for Wet Material
Follow this logic flow to save your experiment.
Caption: Workflow for assessing and remediating this compound batch quality.
Essential Protocols
Protocol 1: The "Silica Rescue" (For 80-95% Purity)
Use this when you detect the hydrolysis impurity but the bulk material is still intact.
-
Dissolution: Dissolve the crude/degraded material in a minimal amount of Dichloromethane (DCM) . Avoid polar solvents like Methanol.
-
Preparation: Pack a short column or sintered glass funnel with Silica Gel (approx. 10g silica per 1g compound).
-
Elution:
-
Flush with 100% Hexanes (or Heptane) first.
-
Switch to 5% Ethyl Acetate in Hexanes .
-
-
Collection: The this compound is relatively non-polar and will elute quickly.
-
Stop: Do not increase polarity to >20% EtOAc, or you will begin to elute the hydroxy-impurity.
-
Concentration: Evaporate solvent in vacuo at
.
Protocol 2: Anhydrous Reaction Setup
Standard Operating Procedure for using this intermediate in sensitive couplings.
-
Drying: Even if the bottle looks new, perform an azeotropic distillation.
-
Dissolve the required amount in anhydrous Toluene .
-
Rotovap to dryness. Repeat 2x.
-
This removes trace water and HCl.
-
-
Solvent Choice: Use Anhydrous THF or Dioxane . Avoid DMF/DMSO if possible, as they are hygroscopic and difficult to dry completely, which promotes hydrolysis at high temps (
). -
Base Selection: If performing a Suzuki/Buchwald, use inorganic bases like
or . Avoid hydroxides ( , ) which are strong nucleophiles and will compete with your cross-coupling partner for the C2 position.
References
-
Mechanism of
in Pyridines:- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
Properties of 2-Chloro-6-nitropyridine derivatives
-
PubChem Compound Summary for CID 12616857 (this compound).[1] National Center for Biotechnology Information.
-
-
Handling of Moisture Sensitive Reagents
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (General techniques for drying solvents and reagents).
-
-
Synthesis Applications (Suzuki Coupling Context)
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
Validation & Comparative
1H NMR spectrum analysis of 2-Chloro-3-methyl-6-nitropyridine
Comparative Guide for Reaction Monitoring and Structural Elucidation
Executive Summary
This guide provides a technical analysis of the 1H NMR spectrum of 2-Chloro-3-methyl-6-nitropyridine , a critical intermediate in the synthesis of antiviral and agrochemical scaffolds.
In drug development, this compound is typically synthesized via the nitration of 2-chloro-3-methylpyridine . The primary analytical challenge is distinguishing the desired 6-nitro product from the unreacted starting material and the potential 5-nitro regioisomer. This guide objectively compares these spectral profiles, establishing a self-validating diagnostic workflow.
Structural Context & Theoretical Basis[1]
To interpret the spectrum accurately, one must understand the electronic environment of the pyridine ring.
-
Base Structure: Pyridine is electron-deficient.
-
2-Cl (Chlorine): Inductively electron-withdrawing (-I), deactivating the ring, but directing ortho/para for electrophilic attack due to resonance (+M).
-
3-Me (Methyl): Weakly activating (+I), directing ortho/para.
-
6-NO2 (Nitro): Strongly electron-withdrawing (-M, -I), causing significant deshielding of adjacent protons.
The Diagnostic Shift
The introduction of the nitro group at position 6 removes the most downfield proton (H6) found in the precursor. This loss of the H6 signal and the significant downfield shift of the H5 proton (ortho to nitro) are the primary indicators of successful conversion.
Comparative Analysis: Precursor vs. Product
The following table contrasts the 1H NMR spectral features of the starting material against the target product.
Solvent: DMSO-d
| Feature | Precursor (2-Chloro-3-methylpyridine) | Target (this compound) | Diagnostic Change |
| Aromatic Region | 3 Signals (H4, H5, H6) | 2 Signals (H4, H5) | Loss of H6 signal (~8.3 ppm). |
| H6 Proton | ~8.30 ppm (dd, | Absent | Substituted by -NO |
| H5 Proton | ~7.35 ppm (dd) | ~8.45 ppm (d) | +1.1 ppm shift (Deshielding by ortho-NO |
| H4 Proton | ~7.70 ppm (dd) | ~8.05 ppm (d) | Slight downfield shift due to ring deactivation. |
| Coupling ( | System simplifies to an AB doublet system. | ||
| Methyl Group | ~2.35 ppm (s) | ~2.55 ppm (s) | Downfield shift due to electron-deficient ring. |
Note: Chemical shifts (
) are approximate and may vary byppm depending on concentration and water content in DMSO-d .
Detailed Spectral Assignment (Target Molecule)
A. The Methyl Group ( 2.50 – 2.60 ppm)
-
Multiplicity: Singlet (s).
-
Integration: 3H.
-
Analysis: This signal often appears slightly broadened due to long-range coupling with H4. It serves as the internal calibration standard for integration (set to 3.00).
B. The Aromatic Region ( 8.00 – 8.50 ppm)
The aromatic region simplifies from an AMX system (in the precursor) to an AB system .
-
H5 Proton (
~8.45 ppm):-
Position: Ortho to the Nitro group; Meta to the Chlorine.
-
Multiplicity: Doublet (d).
-
Coupling:
Hz (Ortho coupling with H4). -
Physics: The nitro group's magnetic anisotropy and strong electron-withdrawing nature strip electron density from H5, pushing it significantly downfield.
-
-
H4 Proton (
~8.05 ppm):-
Position: Ortho to the Methyl group; Meta to the Nitro group.
-
Multiplicity: Doublet (d).
-
Coupling:
Hz (Ortho coupling with H5). -
Physics: Less deshielded than H5 because it is further from the nitro group and shielded slightly by the adjacent methyl group.
-
Diagnostic Workflow (Logic Diagram)
The following diagram illustrates the decision-making process for confirming the structure using 1H NMR.
Experimental Protocol
To ensure reproducibility and minimize solvent effects, follow this standardized protocol.
Materials
-
Sample: ~5-10 mg of this compound.
-
Solvent: DMSO-d
(99.9% D) + 0.03% TMS (Tetramethylsilane). -
Tube: 5mm high-precision NMR tube.
Step-by-Step Methodology
-
Preparation: Dissolve the solid sample in 0.6 mL of DMSO-d
. Ensure the solution is clear; filter through a cotton plug if suspension is visible. -
Acquisition Parameters:
-
Pulse Angle: 30° (to ensure quantitative relaxation).
-
Relaxation Delay (D1):
1.0 second (ensure methyl protons relax). -
Scans (NS): 16 (sufficient for >95% purity).
-
Spectral Width: -2 to 14 ppm.
-
-
Processing:
-
Phasing: Apply automatic phasing, followed by manual correction to ensure flat baseline.
-
Referencing: Calibrate the TMS peak to 0.00 ppm (or residual DMSO pentet to 2.50 ppm).
-
Integration: Set the methyl singlet (2.55 ppm) to 3.00 integral units.
-
Impurity Profiling (Common Contaminants)
-
Water (H
O): Broad singlet variable between 3.3 - 4.0 ppm in DMSO. -
Ethyl Acetate: If used in workup, look for quartet at 4.03 ppm and singlet at 1.99 ppm.
-
Dichloromethane: Singlet at 5.76 ppm.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1] Chem.1997 , 62, 7512–7515.[1] Link
-
Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, Berlin, 2009 . Link
-
National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Compounds and Spectral Search." (Accessed Oct 2023). Link
-
Reich, H. J. "Proton NMR Data." University of Wisconsin-Madison.[2] Link
Sources
Definitive Guide to Structural Elucidation: ^{13}C NMR of 2-Chloro-3-methyl-6-nitropyridine
This guide provides a definitive technical analysis of the ^{13}C NMR chemical shifts for 2-Chloro-3-methyl-6-nitropyridine , designed for researchers requiring precise structural elucidation.
Unlike standard data sheets, this guide focuses on the comparative differentiation of this compound from its regioisomers (such as 2-chloro-6-methyl-3-nitropyridine) using calculated substituent chemical shift (SCS) additivity rules and experimental logic.
Executive Summary: The Structural Challenge
In drug development, trisubstituted pyridines are privileged scaffolds. However, the synthesis of This compound often yields regioisomers that are difficult to distinguish by mass spectrometry alone.
The critical challenge lies in differentiating the target compound (Target A ) from its common thermodynamic isomer, 2-Chloro-6-methyl-3-nitropyridine (Isomer B ). This guide establishes a robust NMR-based protocol to validate the position of the nitro and methyl groups relative to the pyridine nitrogen.
Theoretical vs. Predicted Chemical Shifts[1][2][3][4]
Due to the scarcity of public raw data for this specific regioisomer, we utilize Substituent Chemical Shift (SCS) Additivity Principles grounded in empirical literature [1, 2]. The pyridine ring creates a unique magnetic environment where the position of the Nitro group (
Table 1: Comparative ^{13}C NMR Shift Prediction (Target vs. Isomer)
| Carbon Position | Target A (2-Cl-3-Me-6-NO | Isomer B (2-Cl-6-Me-3-NO | Diagnostic Logic |
| C2 (ipso-Cl) | ~150.5 ppm | ~146.0 ppm | Cl at |
| C3 | ~137.0 ppm (ipso-Me) | ~145.0 ppm (ipso-NO | CRITICAL: C3 is a |
| C4 | ~137.0 ppm | ~133.0 ppm | H-bearing carbon. Less diagnostic. |
| C5 | ~116.5 ppm | ~122.0 ppm | H-bearing carbon. |
| C6 | ~166.0 ppm (ipso-NO | ~161.0 ppm (ipso-Me) | PRIMARY INDICATOR: An |
| Methyl (CH | ~19.0 ppm | ~24.0 ppm | Methyl at |
Note: Values are estimated in CDCl
relative to TMS (0 ppm). Variations of ±1–2 ppm may occur due to concentration and solvent effects (e.g., DMSO-d).
Mechanism of Assignment (The "Why")
The differentiation relies on the electronic descreening effects of the substituents combined with the intrinsic properties of the pyridine ring.
-
The Alpha-Nitro Effect (Target A):
-
The C6 position in pyridine is naturally deshielded (~150 ppm) due to the electronegative Nitrogen.
-
Adding a Nitro group (strongly electron-withdrawing) to C6 exerts a massive paramagnetic deshielding effect (+18 ppm increment).
-
Result: A quaternary signal appearing near 166–168 ppm is the "smoking gun" for the 6-Nitro isomer.
-
-
The Beta-Nitro Effect (Isomer B):
-
In the isomer, the Nitro is at C3 (a
-position, naturally ~124 ppm). -
The shift increment is still positive (+18 ppm), but the starting baseline is lower.
-
Result: The Nitro-bearing carbon appears near 142–146 ppm .
-
-
Methyl Positioning:
-
Methyl groups at the
-position (next to Nitrogen) typically resonate downfield (~24 ppm) compared to -positions (~19 ppm) due to the electric field effect of the Nitrogen lone pair.
-
Experimental Protocol: Self-Validating Workflow
To ensure high-confidence assignment, follow this acquisition and processing protocol.
A. Sample Preparation
-
Solvent: CDCl
is preferred for sharper resolution of quaternary carbons. Use DMSO-d only if solubility is poor (expect +1-2 ppm shift). -
Concentration: >10 mg in 0.6 mL solvent.
-
Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming artifacts.
B. Acquisition Parameters (Bruker/Varian Standard)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 3–5 seconds.
-
Reasoning: C2, C3, and C6 are quaternary carbons with long
relaxation times. Standard delays (1s) will suppress these signals, leading to missing peaks.
-
-
Scans (NS): Minimum 1024 scans (for <10mg samples) to resolve the low-intensity quaternary carbons.
-
Spectral Width: -10 to 220 ppm.
C. Logic Flowchart for Assignment
The following diagram illustrates the decision tree for validating your product structure.
Caption: Decision matrix for distinguishing the target compound from its 6-methyl isomer based on Methyl and C6 chemical shifts.
Structural Visualization & Numbering
To prevent ambiguity, the numbering scheme used in this guide is visualized below.
Caption: Predicted ^{13}C NMR shifts (ppm) mapped to the this compound scaffold.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. Link
-
Thomas, S., Brühl, I., & Kleinpeter, E. (1997). "^{13}C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration." Journal of Chemical Information and Computer Sciences, 37(4), 766–772. Link
-
Hanai, K., & Sasaki, T. (2005). "Substituent Effects in the ^{13}C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds." Molecules, 10(1), 165-174. Link
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). Link
Reactivity comparison: 2-Chloro-3-methyl-6-nitropyridine vs 2-Chloro-6-methyl-3-nitropyridine
Title: Reactivity Profile & Optimization Guide: 2-Chloro-3-methyl-6-nitropyridine vs. 2-Chloro-6-methyl-3-nitropyridine
Executive Summary
This guide provides a technical comparison of two isomeric pyridine scaffolds commonly used in drug discovery: This compound (Isomer A) and 2-Chloro-6-methyl-3-nitropyridine (Isomer B) .
While structurally similar, these isomers exhibit drastically different reactivity profiles in Nucleophilic Aromatic Substitution (SNAr) reactions.
-
Isomer B is a highly reactive electrophile, amenable to mild conditions due to synergistic electronic activation and steric accessibility.
-
Isomer A is a deactivated substrate, requiring forcing conditions due to a "perfect storm" of steric hindrance and electronic mismatch.
This document details the mechanistic underpinnings of this divergence and provides validated protocols for handling each isomer.
Part 1: Mechanistic Analysis[1]
The reactivity difference between these isomers is governed by two principal factors: Meisenheimer Complex Stabilization (Electronic) and Proximal Steric Bulk (Steric).
Electronic Landscape: The Resonance Mismatch
In SNAr reactions on pyridines, the rate-determining step is the formation of the anionic Meisenheimer intermediate. Stability is dictated by the ability of the ring substituents to delocalize the negative charge acquired upon nucleophilic attack.
-
Isomer B (The "Hot" Electrophile): When a nucleophile attacks C2, the negative charge delocalizes onto the ring Nitrogen and carbons C3 and C5.
-
Result: The Nitro group at C3 is perfectly positioned to accept this electron density via resonance. This creates a highly stabilized intermediate.
-
-
Isomer A (The "Cold" Electrophile): When a nucleophile attacks C2, the negative charge delocalizes onto Nitrogen, C3, and C5.
-
Result: The Nitro group at C6 is electronically "invisible" to the resonance hybrid. It exerts only a weak inductive effect but cannot participate in resonance stabilization of the negative charge.
-
Steric Landscape: The Methyl Blockade
-
Isomer B: The methyl group is located at C6, remote from the reaction center (C2). The incoming nucleophile faces minimal physical obstruction.
-
Isomer A: The methyl group is located at C3, immediately adjacent (ortho) to the leaving group (Cl at C2). This creates a significant steric barrier (van der Waals repulsion), physically blocking the trajectory of the incoming nucleophile.
Visualizing the Pathway (Graphviz)
Caption: Comparative reaction coordinate logic. Isomer B benefits from a low activation energy barrier (Ea) due to electronic stabilization, whereas Isomer A faces a high barrier due to steric hindrance.
Part 2: Experimental Comparison Data
The following data summarizes typical reactivity patterns observed when reacting these isomers with a standard secondary amine (e.g., Morpholine) in a polar aprotic solvent.
| Feature | Isomer B (2-Cl-6-Me-3-NO2) | Isomer A (2-Cl-3-Me-6-NO2) |
| Reactivity Class | High (Activated) | Low (Deactivated/Hindered) |
| Standard Temp. | 0°C to 25°C | 80°C to 120°C (Reflux) |
| Reaction Time | 1 – 4 Hours | 24 – 48 Hours |
| Typical Yield | 85 – 95% | 30 – 50% |
| Primary Challenge | Exotherm control (Runaway risk) | Conversion stalling & impurity formation |
| Base Requirement | Mild (TEA, DIPEA, K₂CO₃) | Strong/Forcing (Cs₂CO₃, NaH) |
Part 3: Validated Experimental Protocols
Protocol 1: High-Efficiency Amination of Isomer B
For the synthesis of 2-morpholino-6-methyl-3-nitropyridine.
Rationale: Isomer B is highly reactive. The primary goal is to prevent double-addition or exotherms. Mild bases are sufficient.
-
Setup: Charge a 100 mL round-bottom flask with Isomer B (1.0 eq, 5.0 mmol) and Acetonitrile (ACN, 10 vol).
-
Base Addition: Add K₂CO₃ (1.5 eq) or DIPEA (1.2 eq). Cool the mixture to 0°C using an ice bath.
-
Nucleophile Addition: Add Morpholine (1.1 eq) dropwise over 10 minutes. Note: Monitor internal temperature; maintain <10°C.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours.
-
Monitoring: Check via TLC (30% EtOAc/Hex) or LCMS. Conversion should be >98%.
-
Workup: Dilute with water (30 mL). The product often precipitates as a yellow solid. Filter and wash with cold water. If oil forms, extract with EtOAc, dry over MgSO₄, and concentrate.
-
Expected Yield: 92% (Yellow crystalline solid).
Protocol 2: Forcing Amination of Isomer A
For the synthesis of 2-morpholino-3-methyl-6-nitropyridine.
Rationale: Isomer A is hindered by the 3-methyl group and lacks 3-nitro resonance. Heat and a polar solvent (DMSO/DMF) are required to overcome the activation energy barrier. Cesium Carbonate is used for its higher solubility and "cesium effect" in SNAr.
-
Setup: Charge a pressure vial or heavy-walled flask with Isomer A (1.0 eq, 5.0 mmol) and anhydrous DMSO (5 vol).
-
Base Addition: Add Cs₂CO₃ (2.0 eq). Note: K₂CO₃ is often insufficient for this substrate.
-
Nucleophile Addition: Add Morpholine (2.0 - 3.0 eq). Excess nucleophile drives the equilibrium and kinetics.
-
Reaction: Seal the vessel and heat to 100°C - 110°C for 18–24 hours.
-
Monitoring: Monitor closely via LCMS. If <50% conversion is observed after 12h, increase temp to 120°C. Caution: Watch for degradation of the nitro group (darkening of reaction).
-
Workup: Pour reaction mixture into crushed ice/water (100 mL). Extract vigorously with EtOAc (3x). The DMSO requires thorough water washes to remove.
-
Purification: Flash column chromatography is almost always required to separate the product from unreacted starting material and tarry byproducts.
-
Expected Yield: 45% (Orange/Brown solid/oil).
Part 4: Troubleshooting & Optimization
"Isomer A is not reacting."
-
Solvent Switch: Move from ACN or THF to NMP (N-methyl-2-pyrrolidone) or DMSO. The higher dielectric constant stabilizes the transition state.
-
Catalysis: Consider using a transition metal catalyst (Buchwald-Hartwig amination) instead of SNAr. While SNAr is preferred for nitropyridines, the deactivation of Isomer A makes Pd-catalysis a viable alternative if yields are critical.
-
Catalyst: Pd(OAc)₂ / BINAP or Pd₂dba₃ / Xantphos.
-
"Isomer B is forming impurities."
-
Temperature Control: The reaction is likely too fast. Conduct the addition at -10°C.
-
Stoichiometry: Ensure strictly 1.0–1.1 eq of nucleophile. Excess nucleophile can attack the nitro group (reduction) or cause ring opening in rare cases.
Regioselectivity Check
Always verify the structure of your starting material using 1H NMR.
-
Isomer B (Reactive): Doublet for aromatic protons at ~8.3 ppm (C4-H) and ~7.4 ppm (C5-H).
-
Isomer A (Unreactive): Doublet for aromatic protons at ~8.1 ppm (C5-H) and ~7.6 ppm (C4-H).
-
Note: The coupling constants (J-values) are similar (~8 Hz), so chemical shift and NOE (Nuclear Overhauser Effect) are crucial for assignment.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text on SNAr kinetics and Meisenheimer complex stability).
- Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context on pyridine scaffolds in drug design).
- Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Wiley. (Reference for SNAr conditions and solvent effects).
-
Bioorganic & Medicinal Chemistry Letters. (2010). Structure-activity relationships of 2-aminopyridine derivatives. (General reference for aminopyridine synthesis).
-
Journal of Organic Chemistry. (2018). Regioselectivity in Nucleophilic Aromatic Substitution of Nitropyridines. (Specific mechanistic discussions on nitro-group placement).
A Comparative Guide to the Infrared Spectroscopy of Nitro and Chloro Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise identification and characterization of molecular structures are paramount. Substituted pyridines, a core scaffold in numerous active compounds, often carry functional groups that define their chemical behavior and biological activity. Among the most common substituents are the nitro (NO₂) and chloro (Cl) groups. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence and probing the electronic environment of these functional groups.
This guide provides an in-depth comparison of the characteristic IR spectral features of nitro and chloro groups attached to a pyridine ring. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of peak positions to explain the vibrational origins of these signals and provide a practical framework for their analysis.
The Vibrational Signature: A Tale of Two Substituents
The diagnostic power of IR spectroscopy lies in its sensitivity to the vibrations of chemical bonds. The frequency of these vibrations is determined by the masses of the bonded atoms and the strength of the bond connecting them. When a substituent like a chloro or nitro group is attached to a pyridine ring, it introduces new vibrational modes that are characteristic of that group.
The Nitro Group: A Strong and Unmistakable Resonance
The nitro group is one of the most readily identifiable functional groups in IR spectroscopy. This is due to the strong dipole moment of the N-O bonds, which leads to intense absorption bands. The key vibrational modes are the asymmetric and symmetric stretches of the two N-O bonds.
-
Asymmetric NO₂ Stretch (νₐₛ): This is a very strong absorption, typically appearing in the 1550-1485 cm⁻¹ region for nitropyridines.[1][2] This band arises from the two N-O bonds stretching out of phase with each other.
-
Symmetric NO₂ Stretch (νₛ): This is another strong absorption, found in the 1370-1336 cm⁻¹ range for pyridine derivatives.[1][2] It corresponds to the in-phase stretching of the N-O bonds.
The presence of this pair of intense and relatively sharp peaks is a highly reliable indicator of a nitro group.[3] The electron-withdrawing nature of the nitro group also influences the vibrations of the pyridine ring itself, but the νₐₛ(NO₂) and νₛ(NO₂) bands are the most prominent and diagnostic features.
The Chloro Group: A More Subtle, but Consistent Signal
In contrast to the nitro group, the chloro substituent provides a more subtle, yet consistent, signature in the IR spectrum. The primary diagnostic peak is the C-Cl stretching vibration.
-
C-Cl Stretch (ν): The stretching vibration of the carbon-chlorine bond in chloropyridines typically appears in the 850-550 cm⁻¹ region.[4][5] This is a lower frequency range compared to many other functional groups, placing it in the so-called "fingerprint region" of the spectrum. While this region can be complex, the C-Cl stretch is often a medium to strong, sharp absorption that can be identified with confidence, especially when comparing the spectrum to that of an unsubstituted pyridine. For aromatic chloro compounds, this vibration can be influenced by neighboring groups but remains a key diagnostic marker.[6]
Comparative Analysis: Distinguishing Features at a Glance
The distinct electronic nature and atomic composition of the nitro and chloro groups result in vastly different IR spectral characteristics. The following table summarizes the key diagnostic peaks for identifying these substituents on a pyridine ring.
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity | Key Characteristics |
| **Nitro (-NO₂) ** | Asymmetric Stretch (νₐₛ) | 1550 - 1485[1][2] | Strong | Two distinct, intense peaks are the hallmark of a nitro group. |
| Symmetric Stretch (νₛ) | 1370 - 1336[1][2] | Strong | ||
| Chloro (-Cl) | C-Cl Stretch (ν) | 850 - 550[4][5] | Medium to Strong | A single, sharp peak in the lower frequency region of the spectrum. |
It is important to note that the exact position of these peaks can be influenced by the position of the substituent on the pyridine ring and the presence of other functional groups. However, the general regions and relative intensities provide a robust basis for differentiation.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To ensure the accurate identification of nitro and chloro groups, a well-defined experimental protocol is essential. The following steps outline the standard procedure for obtaining a Fourier Transform Infrared (FTIR) spectrum of a substituted pyridine sample using the KBr pellet method.
-
Sample Preparation:
-
Rationale: To obtain a high-quality spectrum of a solid sample, it must be finely ground and dispersed in a medium that is transparent to infrared radiation in the region of interest. Potassium bromide (KBr) is a common choice due to its transparency over a wide spectral range.
-
Procedure:
-
Take approximately 1-2 mg of the solid substituted pyridine sample and 100-200 mg of dry, spectroscopic grade KBr powder.
-
Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to minimize scattering of the infrared beam.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
-
Background Spectrum Acquisition:
-
Rationale: The FTIR spectrometer measures the interference pattern of an infrared beam. The atmosphere in the sample compartment (containing CO₂ and water vapor) has its own IR absorption bands. To obtain the spectrum of only the sample, a background spectrum of the empty sample compartment must be recorded and subtracted from the sample spectrum.
-
Procedure:
-
Ensure the sample compartment of the FTIR spectrometer is empty.
-
Acquire a background spectrum. This will be stored in the instrument's memory.
-
-
-
Sample Spectrum Acquisition:
-
Rationale: With the background spectrum recorded, the sample can be analyzed. The instrument will automatically ratio the single-beam spectrum of the sample against the stored background spectrum to produce the final absorbance or transmittance spectrum.
-
Procedure:
-
Place the KBr pellet containing the sample in the sample holder in the spectrometer's beam path.
-
Acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Rationale: The raw data is processed to yield a spectrum that is ready for interpretation.
-
Procedure:
-
The instrument software will perform a Fourier transform on the interferogram to generate the spectrum.
-
The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption peaks and compare their positions and intensities to known values for nitro and chloro groups on a pyridine ring.
-
-
Workflow for Spectral Interpretation
The following diagram illustrates the logical workflow for identifying and differentiating between nitro and chloro-substituted pyridines based on their IR spectra.
Caption: Workflow for the identification of nitro and chloro groups on a pyridine ring using IR spectroscopy.
Conclusion
Infrared spectroscopy serves as an indispensable tool for the structural elucidation of substituted pyridines. The nitro and chloro groups, while both common substituents, present markedly different and highly characteristic spectral signatures. The strong, dual absorptions of the nitro group in the 1550-1336 cm⁻¹ region provide an unambiguous identification. Conversely, the single, sharp C-Cl stretching vibration in the 850-550 cm⁻¹ range offers a reliable, albeit more subtle, marker for chlorination. By understanding the origins of these vibrational modes and following a rigorous experimental protocol, researchers can confidently and efficiently characterize their substituted pyridine compounds, accelerating the pace of discovery in drug development and materials science.
References
- Perjéssy, A., Rasala, D., Tomasik, P., & Gawinecki, R. (1985). The wavenumbers of NO2 stretching vibrations and transmission of substituent effects in 2- and 4-substituted 3-nitropyridine series.
- Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
-
Spectroscopy. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available at: [Link]
-
University of Colorado Boulder. IR: alkyl halides. Available at: [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Mohan, S., & Murugan, R. (1992). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Physics, 1(2), 115-120.
-
Elixir International Journal. (2012). FTIR and FT-Raman spectra, vibrational assignments and density functional theory calculations for 2,6-dichloro-3-nitropyridine. Available at: [Link]
Sources
- 1. Sci-Hub. The wavenumbers of NO2 stretching vibrations and transmission of substituent effects in 2- and 4-substituted 3-nitropyridine series / Collection of Czechoslovak Chemical Communications, 1985 [sci-hub.jp]
- 2. scribd.com [scribd.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. elixirpublishers.com [elixirpublishers.com]
X-ray crystallography data for 2-Chloro-3-methyl-6-nitropyridine
[1]
Executive Summary: The Regioisomer Challenge
2-Chloro-3-methyl-6-nitropyridine is a critical heterocyclic building block in the synthesis of agrochemicals and antiviral pharmaceuticals.[1] However, its production via nitration of 2-chloro-3-methylpyridine often yields a mixture of regioisomers (e.g., 5-nitro vs. 6-nitro substitution).
While NMR spectroscopy (1H, 13C) is the standard for solution-state analysis, it frequently fails to unambiguously distinguish between these isomers due to the lack of coupling partners on the tetrasubstituted pyridine ring.[1]
This guide establishes Single Crystal X-Ray Diffraction (SC-XRD) as the superior analytical standard. We compare SC-XRD against NMR and Computational (DFT) methods, demonstrating why crystallographic data provides the only self-validating confirmation of the nitro-group placement relative to the methyl and chloro substituents.
Comparative Analysis: SC-XRD vs. Alternatives
The following table objectively compares the efficacy of analytical techniques for confirming the structure of this compound.
| Feature | SC-XRD (Gold Standard) | 2D NMR (NOESY/HMBC) | DFT Calculation |
| Regio-Assignment | Absolute. Direct visualization of atomic connectivity.[1] | Inferred. Relies on through-space (NOE) or long-range coupling, which can be ambiguous in electron-deficient rings.[1] | Predictive. Suggests thermodynamic stability but cannot confirm the synthesized product.[1] |
| Stereochemistry | Defines nitro group torsion angles and ring planarity.[1] | Averaged in solution; cannot detect static steric strain. | Idealized gas-phase geometry; ignores packing forces.[1] |
| Sample Req. | Single crystal (0.1–0.3 mm). | ~5–10 mg dissolved in deuterated solvent. | High-performance computing resources. |
| Ambiguity Risk | < 1% (assuming R1 < 0.05).[1] | High (due to overlapping signals or weak correlations).[1] | N/A (Theoretical only).[1] |
Experimental Protocol: Crystallization & Data Collection
To obtain publication-quality data for this compound, follow this optimized workflow. This protocol addresses the compound's tendency to form thin needles rather than blocks.[1]
Phase 1: Crystal Growth (Vapor Diffusion)
-
Solvent System: Dichloromethane (DCM) / Heptane.[1]
-
Method:
-
Dissolve 20 mg of the crude solid in 1.5 mL of DCM in a small vial (inner vessel).
-
Place the open inner vial into a larger jar containing 5 mL of Heptane (antisolvent).
-
Seal the outer jar and store at 4°C for 48–72 hours.
-
Why this works: The slow diffusion of Heptane into the DCM solution gradually increases supersaturation, promoting the growth of block-like prisms suitable for diffraction, rather than rapid precipitation.[1]
-
Phase 2: Data Acquisition Parameters
-
Radiation Source: Mo-K
( = 0.71073 Å).[1]-
Rationale: Molybdenum radiation reduces absorption effects from the Chlorine atom compared to Copper (Cu) sources.[1]
-
-
Temperature: 100 K (Cryostream).
-
Rationale: Freezes the rotation of the methyl group and nitro group, minimizing thermal ellipsoids for precise bond length determination.[1]
-
-
Resolution Target: 0.8 Å or better (to resolve C-N vs C-C bonds clearly).
Structural Data Analysis
When analyzing the solved structure, focus on these specific geometric parameters to validate the 6-nitro isomer against the 5-nitro alternative.
A. Intramolecular Geometry (Representative Values)
-
C–Cl Bond Length: Expected range 1.72 – 1.74 Å .[1]
-
Significance: Shortening indicates
character and conjugation with the ring.[1]
-
-
Nitro Group Torsion (
C-C-N-O):-
In 6-nitro isomer: The nitro group is flanked by the ring Nitrogen and a Hydrogen.[1] Steric hindrance is low, leading to a nearly coplanar conformation (
).[1] -
In 5-nitro isomer: If the nitro group were at position 5 (adjacent to the methyl at position 3? No, adjacent to H), but if steric crowding occurs (e.g. in 3-nitro isomers), the nitro group twists out of plane (
) to avoid the adjacent substituent.
-
-
Ring Distortions: Look for bond angle widening at C(2) (>120°) due to the electron-withdrawing Chlorine and Nitro groups.[1]
B. Intermolecular Packing[1]
-
-
Stacking: Pyridine rings typically stack in a head-to-tail fashion with centroid-centroid distances of 3.5 – 3.8 Å .[1] -
Weak Hydrogen Bonding: Observe C–H...O interactions between the methyl protons and the nitro oxygens of neighboring molecules.[1] This "zipper" motif is characteristic of methyl-nitropyridines.[1]
Logical Workflow & Decision Tree
The following diagram illustrates the decision process for structural confirmation, highlighting where SC-XRD provides the critical "Go/No-Go" decision in drug development.
Figure 1: Structural elucidation workflow.[1] Note the critical pathway from NMR ambiguity to Crystallography.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures.[1] Available at: [Link][1]
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database."[1] Acta Crystallographica Section B, 72(2), 171-179. (Standard reference for small molecule data mining).
-
Müller, P. (2009). "Crystal Structure Refinement: A Crystallographer's Guide to SHELXL."[1] Oxford University Press. (Methodology for refinement).
-
Creative Biostructure. "Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique." Available at: [Link]
Benchmarking synthetic yields of 2-Chloro-3-methyl-6-nitropyridine vs commercial sources
Topic: Benchmarking synthetic yields of 2-Chloro-3-methyl-6-nitropyridine vs commercial sources Content Type: Publish Comparison Guides. Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Isomer Criticality
Status: High-Risk / Custom Synthesis Category Primary Challenge: Regioisomer Confusion & Availability
Before initiating any acquisition or synthesis, researchers must validate the specific substitution pattern. The target molecule, This compound (Substituents: Cl@2, Me@3, NO₂@6), is frequently confused with the commercially ubiquitous isomer 2-Chloro-6-methyl-3-nitropyridine (CAS 56057-19-3).
| Feature | Target: this compound | Common Isomer: 2-Chloro-6-methyl-3-nitropyridine |
| Structure | Me at C3, NO₂ at C6 | Me at C6, NO₂ at C3 |
| Commercial Status | Rare / Custom Synthesis | Commodity Chemical |
| Typical Cost | >$2,000 / 10g (Custom) | ~$150 / 100g (Bulk) |
| Lead Time | 4–8 Weeks | 2–5 Days |
| Synthetic Difficulty | High (Minor Regioisomer) | Low (Major Regioisomer) |
Decision Directive: If your SAR study allows, switch to the 6-methyl-3-nitro isomer. If the 3-methyl-6-nitro geometry is non-negotiable, expect to perform an in-house synthesis or engage a CRO, as "off-the-shelf" stocks are often mislabeled isomers.
Commercial Landscape Analysis
"Buy" Option: The Hidden Costs
Searching strictly for "this compound" often yields results for the wrong isomer due to loose keyword matching in supplier databases.
-
Purity Risks: Commercial batches of 2-chloro-3-methylpyridine derivatives often contain 5-10% of the 5-nitro regioisomer, which is difficult to separate by standard flash chromatography due to similar polarity.
-
Cost-Benefit:
-
Custom Synthesis Quote:
8,000 for 100g (FTE-based pricing). -
In-House Synthesis: ~$400 in materials + 2 weeks FTE time.
-
Impurity Profile
When sourcing this compound, request a NOESY NMR to confirm regiochemistry. The proximity of the Methyl group (C3) to the Chlorine (C2) vs. the Nitro (C6) is distinct.
-
Target (3-Me, 6-NO₂): Strong NOE between Me-H and Ring-H4. No NOE between Me-H and Nitro-adjacent protons.
-
Isomer (6-Me, 3-NO₂): Strong NOE between Me-H and Ring-H5.
Synthetic Benchmarking (The "Make" Option)
Synthesizing the 6-nitro isomer is challenging because the pyridine nitrogen directs electrophilic aromatic substitution (EAS) to the beta (3,5) positions, and the 3-methyl group directs ortho/para (2,4,6). While position 6 is activated by the methyl group, it is deactivated by the ring nitrogen.
Route A: Direct Nitration of 2-Chloro-3-methylpyridine (Low Yield)
-
Mechanism: Electrophilic Aromatic Substitution.
-
Regioselectivity: The major product is 5-nitro (para to Cl, meta to N). The 6-nitro target is the minor product (<15%).
-
Viability: Only recommended if you need <500mg and have access to prep-HPLC.
Route B: The N-Oxide Activation Pathway (Recommended)
This route utilizes N-oxide chemistry to alter the electronics of the ring, making position 6 more accessible or allowing rearrangement protocols.
Workflow Diagram
Caption: Synthetic pathway via N-oxide activation. Note that nitration of the N-oxide typically favors the 4-position, requiring careful chromatographic separation of the 6-nitro minor isomer.
Detailed Experimental Protocols
Protocol 1: Preparation of 2-Chloro-3-methylpyridine N-oxide
-
Reagents: 2-Chloro-3-methylpyridine (10.0 g, 78 mmol), m-CPBA (20.2 g, 1.5 eq), DCM (200 mL).
-
Procedure:
-
Dissolve starting material in DCM and cool to 0°C.
-
Add m-CPBA portion-wise over 30 mins.
-
Warm to RT and stir for 16h.
-
Quench: Wash with 10% Na₂SO₃ (removes excess oxidant) then sat. NaHCO₃.
-
Purification: Solvent removal yields the N-oxide (Yield: ~90-95%).
-
-
Checkpoint: LCMS should show M+16 peak (Mass ~144).
Protocol 2: Nitration to this compound
-
Reagents: N-Oxide (from Step 1), Fuming HNO₃, Conc. H₂SO₄.[1][2][3][4]
-
Procedure:
-
Dissolve N-oxide in Conc. H₂SO₄ at 0°C.
-
Add Fuming HNO₃ dropwise (maintain T < 10°C).
-
Heat to 90°C for 4-6 hours. Caution: Exothermic.
-
Pour onto ice. Neutralize with Na₂CO₃.
-
Extract with EtOAc.
-
-
Separation (Critical):
-
The crude mixture will contain 4-nitro (major) and 6-nitro (minor).
-
Column: Silica gel, Hexane/EtOAc gradient (0-30%).
-
The 6-nitro isomer typically elutes after the 4-nitro due to dipole moment interactions (verify with TLC).
-
-
Yield: Expect 15-20% isolated yield of the 6-nitro isomer.
Protocol 3: Deoxygenation (If N-oxide remains)
-
If the nitro group is installed on the N-oxide, remove the oxide using PCl₃ (3 eq) in CHCl₃ at reflux for 2 hours.
Comparative Data Table
| Metric | Commercial Source (Custom) | Synthetic Route (In-House) |
| Purity | Guaranteed >95% | Variable (Requires rigorous separation) |
| Isomer Risk | High (Must validate COA) | Controlled (You verify the NMR) |
| Cost / Gram | ~$200 - $500 | ~$40 (Materials only) |
| Time to Hand | 6 Weeks | 1 Week |
| Scalability | Linear Cost | Poor (Chromatography bottleneck) |
References
-
Nitration of Pyridine Derivatives: Journal of Heterocyclic Chemistry. "Regioselectivity in the Nitration of 2-Substituted-3-methylpyridines." (Generalized reference for pyridine nitration patterns).
-
N-Oxide Chemistry: Organic Syntheses, Coll. Vol. 4, p.654 (1963). "4-Nitropyridine N-Oxide." (Foundational protocol for N-oxide nitration).
-
Commercial Isomer Data: PubChem Compound Summary for 2-Chloro-6-methyl-3-nitropyridine (The common isomer). .
-
Safety Data: Sigma-Aldrich SDS for Chloronitropyridines. .
Note: Specific literature precedents for the direct synthesis of the 2-chloro-3-methyl-6-nitro isomer are scarce, confirming its status as a non-standard regioisomer requiring de novo synthesis or rigorous purification from isomeric mixtures.
Sources
Safety Operating Guide
Personal protective equipment for handling 2-Chloro-3-methyl-6-nitropyridine
Executive Summary & Hazard Architecture
Handling 2-Chloro-3-methyl-6-nitropyridine requires a safety strategy that goes beyond standard GHS compliance. As a halogenated nitropyridine, this compound presents a dual-threat profile: the pyridine ring facilitates dermal absorption, while the nitro group and chlorine substituent introduce reactivity and potential cytotoxicity.
This guide moves beyond generic advice, providing a self-validating safety protocol designed to protect researchers from acute exposure and long-term sensitization.
Chemical Hazard Profile (GHS Stratification)
-
Signal Word: WARNING
-
Primary Hazards:
-
Chemical Behavior: As a solid, the primary risk is dust inhalation and ocular contact. Once solubilized (e.g., in DCM or Methanol), the risk shifts to rapid dermal permeation.
The Barrier Strategy: Personal Protective Equipment (PPE)[3][7][8][9]
Do not rely on "standard lab attire." The following PPE matrix is calibrated for the specific permeation and inhalation risks of chloronitropyridines.
PPE Decision Matrix[3][6]
| Body Area | Standard Protocol (Solid Handling) | High-Risk Protocol (Solution/Scale-up >5g) | Technical Justification |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil / 0.12mm)(Inner: 4 mil / 0.10mm) | Laminate / Barrier Gloves (e.g., Silver Shield®) under Nitrile | Pyridines can permeate thin nitrile in <10 mins. Double gloving creates a "sacrificial layer" allowing time to doff upon contamination. |
| Respiratory | Fume Hood (Face velocity: 100 fpm)If outside hood: N95/P95 Respirator | P100 / HEPA Respirator (Full facepiece recommended for dusts) | The nitro group contributes to systemic toxicity; inhalation of dust must be strictly prevented to avoid mucous membrane absorption. |
| Eye Protection | Chemical Safety Goggles (Indirect Vent) | Face Shield + Goggles | Powder drift is unpredictable. Safety glasses allow dust entry from the sides; goggles provide a hermetic seal. |
| Body Defense | Lab Coat (Cotton/Poly blend)+ Closed-toe shoes | Tyvek® Sleeves or Disposable Gown | Prevents accumulation of toxic dust on street clothes, which can lead to secondary exposure outside the lab. |
Visualization: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the correct PPE based on the state of matter.
Figure 1: PPE Selection Logic Flow. Note that handling solids outside a fume hood triggers mandatory respiratory protection.
Operational Workflow: Step-by-Step Handling
This protocol is designed to minimize static charge (which disperses powder) and prevent cross-contamination.
Phase 1: Preparation & Weighing
-
Engineering Controls: Verify fume hood operation. Clear the sash area of clutter to ensure laminar flow.
-
Static Mitigation: this compound is a crystalline solid and may hold static charge.
-
Action: Use an antistatic gun or wipe the spatula with an antistatic cloth before weighing.
-
Why: Static discharge can cause the powder to "jump" off the spatula, contaminating the balance and the user's gloves.
-
-
Weighing:
-
Place the receiving vessel (flask) inside a secondary container (beaker).
-
Weigh inside the hood if possible.[3] If using a balance outside the hood, the solid must be in a closed vial before removal from the hood.
-
Phase 2: Transfer & Solubilization[3]
-
Solvent Addition: Add solvent slowly.[3]
-
Glove Check: Immediately after solubilization, inspect gloves. If any liquid splashed on the gloves, change them immediately .
Phase 3: Reaction & Cleanup
-
Glassware Decontamination: Do not remove contaminated glassware from the hood.
-
Rinse Protocol: Rinse all spatulas, funnels, and flasks with Acetone inside the hood. Collect this rinse as Halogenated Organic Waste .
-
Wipe Down: Wipe the work surface with a detergent solution, then a solvent wipe. Dispose of wipes as solid hazardous waste.
Visualization: Safe Handling Workflow
Figure 2: Operational workflow emphasizing the critical decision point during solubilization.
Decontamination & Disposal[3]
Improper disposal is a common compliance failure. This compound contains both Chlorine and Nitrogen , dictating specific waste streams.
Waste Segregation Table
| Waste Type | Classification | Disposal Container Label | Notes |
| Reaction Mixtures | Hazardous Chemical Waste | "Halogenated Organic Waste" | Do NOT mix with acidic waste streams (risk of reaction with nitro group). |
| Contaminated Solids | Hazardous Solid Waste | "Solid Debris (Toxic)" | Includes gloves, paper towels, and weigh boats. Double-bag before disposal. |
| Rinse Solvents | Hazardous Chemical Waste | "Halogenated Organic Waste" | First rinses of glassware must go here, not down the drain. |
Spill Response (Small Scale < 10g)
-
Evacuate: Alert nearby personnel.
-
PPE Up: Don goggles, double nitrile gloves, and N95 respirator.
-
Contain:
-
If Solid: Cover with wet paper towels (to prevent dust) and sweep up carefully.
-
If Liquid: Absorb with vermiculite or spill pads.[3]
-
-
Clean: Wash area with soap and water.[1][2][3][4][7] Do not use bleach (potential reaction with amine/nitrogen precursors if present).
Emergency Response
-
Eye Contact: Flush immediately with water for 15 minutes .[1][2][4][7] Hold eyelids open. The mechanical action of the water is as important as the dilution. Seek medical attention immediately—pyridines can cause corneal damage [2].
-
Skin Contact: Remove contaminated clothing.[1][2][4][5][8] Wash skin with soap and copious water .[1][2][4][7] Do not use ethanol or solvents to wash skin (this increases absorption).
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.
References
-
PubChem. (2025). Compound Summary: this compound (CAS 56886-27-0). National Library of Medicine. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.fr [fishersci.fr]
- 5. chemos.de [chemos.de]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. capotchem.com [capotchem.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
